AG 370
Description
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Structure
3D Structure
Properties
Molecular Formula |
C15H9N5 |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
(3E)-2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C15H9N5/c16-7-12(15(19)13(8-17)9-18)6-10-1-2-14-11(5-10)3-4-20-14/h1-6,20H,19H2/b12-6- |
InChI Key |
CMMDWEJTQUTCKG-SDQBBNPISA-N |
Isomeric SMILES |
C1=CC2=C(C=CN2)C=C1/C=C(/C#N)\C(=C(C#N)C#N)N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=C(C#N)C#N)N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of AG-370
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-370 is a tyrphostin derivative identified as a selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase. By targeting the ATP-binding site of the receptor's tyrosine kinase domain, AG-370 effectively blocks the autophosphorylation of PDGFR and downstream signaling cascades, leading to the inhibition of mitogenesis and cell proliferation. This guide provides a comprehensive overview of the mechanism of action of AG-370, including its effects on cellular signaling, quantitative data from key experiments, and detailed experimental protocols. Additionally, it explores the emerging evidence suggesting a secondary role for AG-370 as a microtubule-targeting agent.
Core Mechanism of Action: PDGFR Kinase Inhibition
AG-370, also known as NSC 651712, is a potent, cell-permeable inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase.[1] Its primary mechanism of action involves the competitive inhibition of ATP binding to the catalytic domain of the PDGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition is selective for PDGFR over the Epidermal Growth Factor Receptor (EGFR).[1]
Quantitative Data
The inhibitory activity of AG-370 has been quantified in various assays, as summarized in the table below.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PDGF-induced mitogenesis) | 20 µM | Human bone marrow fibroblasts | [1] |
| IC50 (EGF-induced mitogenesis) | 50 µM | Not specified | [1] |
| IC50 (Human serum-induced mitogenesis) | 50 µM | Not specified | [1] |
| IC50 (EGFR kinase inhibition) | 820 µM | Not specified |
Signaling Pathway
The binding of PDGF to its receptor triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. These phosphorylated tyrosines serve as docking sites for various SH2 domain-containing proteins, initiating multiple downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and migration. AG-370, by blocking the initial autophosphorylation step, effectively shuts down these downstream signals.
Experimental Protocols
PDGFR Kinase Activity Assay (In Vitro)
This protocol is a generalized method for assessing the inhibitory effect of compounds on PDGFR kinase activity.
Objective: To determine the IC50 value of AG-370 for the inhibition of PDGFR autophosphorylation.
Materials:
-
Recombinant human PDGFR-β kinase domain
-
ATP, [γ-³²P]ATP
-
Poly(Glu, Tyr) 4:1 as a synthetic substrate
-
AG-370
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant PDGFR-β, and the synthetic substrate.
-
Add varying concentrations of AG-370 (or vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in cold 10% TCA.
-
Wash the phosphocellulose papers extensively with 5% TCA to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each AG-370 concentration and determine the IC50 value.
Mitogenesis Assay (Thymidine Incorporation Assay)
This protocol outlines a common method to measure cell proliferation by quantifying the incorporation of a radiolabeled nucleoside into newly synthesized DNA.[2][3][4][5][6]
Objective: To determine the effect of AG-370 on PDGF-induced cell proliferation.
Materials:
-
Human bone marrow fibroblasts (or other PDGF-responsive cell line)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Recombinant human PDGF-BB
-
AG-370
-
[³H]Thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Seed cells in a 96-well plate and grow to sub-confluency.
-
Starve the cells by incubating in a serum-free medium for 24 hours to synchronize them in the G0/G1 phase of the cell cycle.
-
Pre-treat the cells with various concentrations of AG-370 (or vehicle control) for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 10 ng/mL) in the continued presence of AG-370.
-
After a suitable incubation period (e.g., 18-24 hours), add [³H]thymidine to each well and incubate for an additional 4-6 hours.
-
Wash the cells with cold PBS to remove unincorporated [³H]thymidine.
-
Precipitate the DNA by adding cold 10% TCA and incubating at 4°C.
-
Wash the precipitate with ethanol.
-
Lyse the cells (e.g., with NaOH) and transfer the lysate to scintillation vials containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of PDGF-induced mitogenesis for each AG-370 concentration and determine the IC50 value.
Secondary Mechanism of Action: Microtubule Targeting
Emerging, though less established, evidence suggests that AG-370 may also function as a microtubule-targeting agent. This activity appears to be distinct from its effects on PDGFR.
Evidence for Microtubule Disruption
Some studies have indicated that AG-370 can induce mitotic arrest and interfere with microtubule polymerization.[7][8] The proposed mechanism involves the inhibition of tubulin assembly, leading to a disruption of the mitotic spindle and subsequent cell cycle arrest at the G2/M phase. This can ultimately trigger apoptosis.[7][8]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol provides a general framework for assessing the effect of a compound on tubulin polymerization.
Objective: To determine if AG-370 directly affects the polymerization of tubulin in vitro.
Materials:
-
Purified tubulin
-
GTP
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
AG-370
-
A spectrophotometer with temperature control capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing polymerization buffer and purified tubulin on ice.
-
Add varying concentrations of AG-370 (or vehicle control) to the reaction mixture.
-
Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed (37°C) cuvette in the spectrophotometer.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Compare the polymerization curves in the presence of AG-370 to the control to determine its effect on the rate and extent of tubulin polymerization.
Conclusion
AG-370 is a well-characterized inhibitor of the PDGFR kinase, demonstrating a clear mechanism of action through the blockade of receptor autophosphorylation and downstream mitogenic signaling. The provided quantitative data and experimental protocols offer a solid foundation for researchers investigating its effects. The potential secondary role of AG-370 as a microtubule-targeting agent presents an interesting area for further investigation, which could reveal additional therapeutic applications for this compound. This guide serves as a technical resource for scientists and professionals in the field of drug development, providing the necessary information to understand and further explore the multifaceted activities of AG-370.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thymidine Incorporation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. revvity.com [revvity.com]
- 4. cytologicsbio.com [cytologicsbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
In-Depth Technical Guide: AG 370 Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and validation of the molecular target of AG 370, a tyrphostin compound. The document details the methodologies for key experiments, presents quantitative data in a structured format, and visualizes critical signaling pathways and experimental workflows.
Introduction to this compound
This compound is a member of the tyrphostin family of compounds, which are known inhibitors of protein tyrosine kinases.[1] It has been identified as a selective and potent inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor kinase.[1] Its chemical name is 3-amino-4-(1H-indol-5-ylmethylene)-2-pentenetricarbonitrile, and it is assigned the CAS number 134036-53-6. This guide will focus on the experimental procedures to identify and validate the Platelet-Derived Growth Factor Receptor (PDGFR) as the primary target of this compound.
It is important to note that the designation "this compound" has also been associated with a microtubule-targeting agent in some literature. This guide, however, is dedicated to the tyrphostin PDGFR inhibitor.
Target Identification: Pinpointing PDGFR
The initial identification of PDGFR as the target of this compound likely involved a combination of screening assays against a panel of kinases and subsequent validation experiments. The primary methods to confirm this interaction are detailed below.
In Vitro Kinase Assay
An in vitro kinase assay is a direct method to measure the inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Experimental Protocol: In Vitro PDGFR Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of purified PDGFR.
Materials:
-
Recombinant human PDGFRβ kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Adenosine Triphosphate (ATP), [γ-³²P]ATP
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant PDGFRβ, and the peptide substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Allow the reaction to proceed for a specified time (e.g., 20 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each concentration of this compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Target Validation in a Cellular Context
To confirm that this compound inhibits PDGFR within a living cell, the following experiments are crucial.
Experimental Protocol: Western Blot for PDGFR Autophosphorylation
Objective: To assess the ability of this compound to inhibit the autophosphorylation of PDGFR in cultured cells upon stimulation with PDGF.
Materials:
-
Human bone marrow fibroblasts or other cells expressing PDGFR
-
Platelet-Derived Growth Factor-BB (PDGF-BB)
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Culture human bone marrow fibroblasts to near confluency.
-
Serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10 minutes at 37°C.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with the anti-phospho-PDGFRβ antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total PDGFRβ.
Functional Validation: Cellular Effects of this compound
Validating the functional consequences of PDGFR inhibition by this compound is a critical step.
Experimental Protocol: Cell Proliferation Assay
Objective: To determine the effect of this compound on PDGF-induced cell proliferation.
Materials:
-
Human bone marrow fibroblasts or other PDGF-responsive cells
-
PDGF-BB
-
This compound (dissolved in DMSO)
-
Cell proliferation reagent (e.g., BrdU or MTT)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL).
-
Incubate for a period conducive to cell proliferation (e.g., 48 hours).
-
Add the cell proliferation reagent (e.g., BrdU or MTT) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence, which is proportional to the number of viable, proliferating cells.
-
Calculate the percentage of inhibition of proliferation at each concentration of this compound.
-
Determine the IC50 value for the inhibition of cell proliferation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value (IC50) | Cell/System Context | Reference |
| PDGF-induced Mitogenesis Inhibition | 20 µM | Human bone marrow fibroblasts | [1] |
| EGF-induced Mitogenesis Inhibition | 50 µM | Human bone marrow fibroblasts | [1] |
| Human Serum-induced Mitogenesis Inhibition | 50 µM | Human bone marrow fibroblasts | [1] |
Visualizations
PDGF Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by PDGF binding to its receptor, which is inhibited by this compound.
Caption: this compound inhibits the PDGFR signaling cascade.
Experimental Workflow for Target Validation
The logical flow of experiments to validate the target of this compound is depicted below.
References
An In-depth Technical Guide to the Tyrphostin AG 370: Chemical Structure, Synthesis, and Mechanism of Action
Introduction: AG 370 is a member of the tyrphostin family of protein tyrosine kinase (PTK) inhibitors. Specifically classified as an indole tyrphostin, this compound demonstrates selective inhibitory activity against the Platelet-Derived Growth Factor (PDGF) receptor kinase.[1] Its ability to interfere with critical signaling pathways has made it a valuable tool in cancer research and for studying cellular proliferation mechanisms. This guide provides a detailed overview of its chemical properties, a general synthesis pathway, and its role in inhibiting PDGF-mediated signaling.
Chemical Structure and Properties
This compound is structurally characterized by an indole ring linked to a pentenetricarbonitrile moiety. This structure is responsible for its competitive binding to the ATP-binding site of the PDGF receptor's kinase domain.
-
Formal Name: 3-amino-4-(1H-indol-5-ylmethylene)-2-pentenetricarbonitrile[1]
-
Synonym: NSC 651712[1]
-
Molecular Formula: C₁₅H₉N₅[1]
-
SMILES: C1=C(C=C2C(=C1)C=CN2)C=C(C(=C(C#N)C#N)N)C#N
-
InChI Key: CMMDWEJTQUTCKG-WUXMJOGZSA-N
Physicochemical and Biological Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 259.3 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% (cis/trans mixture) | [1] |
| UV/Vis Maximum (λmax) | 260, 367 nm | [1] |
| IC₅₀ (PDGF Receptor) | 20 µM | [1] |
| IC₅₀ (EGF Receptor) | 820 µM (weak inhibition) | [1] |
| Solubility (DMSO) | ~30 mg/mL | [1] |
| Solubility (DMF) | ~30 mg/mL | [1] |
| Aqueous Solubility | Sparingly soluble. A 1:6 solution of DMSO:PBS (pH 7.2) yields ~0.1 mg/mL. | [1] |
Synthesis Pathway
The synthesis of this compound, like many other tyrphostins, is achieved through a Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an active methylene compound.[2] In the case of this compound, the precursors are Indole-5-carboxaldehyde and a tricarbonitrile methylene compound . A common catalyst for this reaction is a weak base such as piperidine.[2][3]
Experimental Protocol (General)
The following provides a generalized protocol based on standard procedures for tyrphostin synthesis.[2][3]
-
Reactant Preparation: Dissolve Indole-5-carboxaldehyde and a molar equivalent of the active tricarbonitrile compound in a suitable anhydrous solvent mixture, such as DMF/Methanol (10:1).
-
Catalysis: Add a catalytic amount of piperidine to the solution.
-
Reaction: Stir the mixture at room temperature overnight. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
-
Isolation: Upon completion, the product may precipitate out of the solution. The solid is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
Purification: The crude product is washed with appropriate solvents (e.g., ethanol, DCM) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization or column chromatography.
-
Characterization: The final product's identity and purity are confirmed using analytical techniques such as NMR spectroscopy, Mass Spectrometry, and IR spectroscopy.
References
AG 370: A Technical Guide to In Vitro and In Vivo Efficacy Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG 370, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has been identified as a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway. Dysregulation of this pathway is a known driver in the pathogenesis of various proliferative diseases, including numerous cancers. This technical guide provides a comprehensive overview of the available in vitro efficacy data for this compound and outlines a framework for potential in vivo evaluation based on studies of similar compounds.
Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of the PDGFR. This action blocks the initial step of signal transduction, which is the ligand-induced autophosphorylation of the receptor. Consequently, the recruitment and activation of downstream signaling proteins are prevented, leading to the inhibition of mitogenesis and cell proliferation.
Signaling Pathway
The PDGFR signaling cascade is a critical pathway that regulates cell growth, proliferation, and migration. The binding of PDGF to its receptor initiates a series of phosphorylation events that activate multiple downstream pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways. This compound's inhibition of PDGFR autophosphorylation effectively shuts down these pro-survival and proliferative signals.
AG 370: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG 370, a member of the tyrphostin family of protein kinase inhibitors, is a selective antagonist of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase.[][2] By targeting the ATP binding site of the receptor's catalytic domain, this compound effectively blocks the downstream signaling pathways that regulate cellular processes such as proliferation, differentiation, and migration. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, along with detailed experimental protocols for its study.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of PDGFR tyrosine kinase activity. This inhibition is selective, with significantly less activity against the Epidermal Growth Factor Receptor (EGFR).
Quantitative Pharmacodynamic Data
| Parameter | Target | Cell Line/System | Value | Reference |
| IC50 | PDGFR Kinase | Human Bone Marrow Fibroblasts | 20 µM | [] |
| IC50 | EGFR Kinase | - | 820 µM | |
| IC50 | PDGF-induced Mitogenesis | - | 20 µM | [2] |
| IC50 | EGF-induced Mitogenesis | - | 50 µM | |
| IC50 | Serum-induced Mitogenesis | - | 50 µM |
Pharmacokinetics
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the PDGFR signaling pathway. Upon binding of its ligand (PDGF), the PDGFR undergoes dimerization and autophosphorylation of key tyrosine residues. This creates docking sites for various signaling proteins, initiating downstream cascades that lead to cell proliferation and other cellular responses. This compound, by blocking the initial autophosphorylation step, effectively abrogates this entire signaling cascade.
Caption: PDGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the pharmacodynamics of this compound.
In Vitro PDGFR Kinase Inhibition Assay
This protocol is adapted from standard biochemical kinase assays and is designed to determine the IC50 of this compound against PDGFR.
Caption: Workflow for an in vitro PDGFR kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute recombinant human PDGFR-β kinase to the desired concentration in kinase buffer.
-
Prepare a stock solution of a suitable substrate (e.g., 1 mg/mL Poly(Glu,Tyr) 4:1) in water.
-
Prepare a stock solution of ATP in water.
-
Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure:
-
Add 10 µL of the diluted this compound solution to the wells of a 96-well plate.
-
Add 20 µL of the substrate solution to each well.
-
Add 10 µL of the diluted PDGFR kinase to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 100 mM EDTA).
-
-
Detection (ELISA-based):
-
Coat a separate ELISA plate with a phosphotyrosine-specific antibody.
-
Transfer the reaction mixture to the coated ELISA plate and incubate.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate for the enzyme and measure the resulting signal using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression analysis.
-
Cell-Based Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of PDGF-dependent cells, such as NIH-3T3 fibroblasts.
References
AG 370: A Technical Overview of its Discovery and Development
Introduction
AG 370 is a synthetically derived small molecule belonging to the tyrphostin class of protein kinase inhibitors.[1] It has been identified as a selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase, a key enzyme in cellular signaling pathways that regulate growth, proliferation, and differentiation.[2][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, and development history of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Synthesis
The discovery of this compound was part of a broader research initiative focused on developing selective inhibitors for various protein tyrosine kinases.[1] These efforts led to the creation of a class of compounds known as tyrphostins, which are structurally designed to compete with the substrate binding site of tyrosine kinases. This compound emerged from structure-activity relationship (SAR) studies on a series of indole tyrphostins.[1][4]
While the precise, step-by-step synthesis protocol for this compound is detailed in the primary literature, the general approach for creating indole-based tyrphostins involves the condensation of an indole aldehyde with an active methylene compound, such as malononitrile, to yield the characteristic benzylidenemalononitrile core structure.
Mechanism of Action
This compound exerts its biological effects through the competitive inhibition of the PDGFR tyrosine kinase. Upon binding of its ligand, PDGF, the PDGFR undergoes dimerization and autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that lead to cellular responses such as mitogenesis and migration.
This compound targets the ATP-binding pocket of the PDGFR kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues on the receptor and other substrates. This blockade of autophosphorylation effectively halts the initiation of the PDGF signaling cascade.
Signaling Pathway
The PDGF signaling pathway is a critical regulator of cell proliferation and migration. Its aberrant activation is implicated in various diseases, including cancer and fibrotic disorders. This compound's inhibition of PDGFR interrupts this pathological signaling.
Quantitative Data
The inhibitory activity of this compound has been quantified against its primary target, PDGFR, as well as other related kinases to assess its selectivity.
| Target Kinase | IC50 Value | Cell Line/System | Reference |
| PDGFR | 20 µM | Human bone marrow fibroblasts | [3] |
| EGFR | 820 µM | Not Specified | [3] |
| PDGF-induced Mitogenesis | 20 µM | Human bone marrow fibroblasts | |
| EGF-induced Mitogenesis | 50 µM | Human bone marrow fibroblasts |
Experimental Protocols
The characterization of this compound involved several key in vitro experiments to determine its potency and selectivity. The general methodologies are outlined below.
Kinase Inhibition Assay (PDGFR Autophosphorylation)
This assay is designed to measure the direct inhibitory effect of this compound on the autophosphorylation of the PDGF receptor.
-
Cell Culture and Stimulation: Human bone marrow fibroblasts are cultured to near confluence.
-
Inhibitor Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Ligand Stimulation: The cells are then stimulated with a saturating concentration of PDGF to induce receptor autophosphorylation.
-
Cell Lysis and Immunoprecipitation: Cells are lysed, and the PDGFR is immunoprecipitated from the cell lysates using a specific anti-PDGFR antibody.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody to detect the level of receptor phosphorylation.
-
Data Analysis: The intensity of the phosphotyrosine signal is quantified and plotted against the inhibitor concentration to determine the IC50 value.
Cell Proliferation (Mitogenesis) Assay
This assay assesses the ability of this compound to inhibit cell growth induced by growth factors.
-
Cell Seeding: Human bone marrow fibroblasts are seeded in 96-well plates and allowed to attach overnight.
-
Serum Starvation: The cells are serum-starved for 24-48 hours to synchronize them in the G0 phase of the cell cycle.
-
Inhibitor and Growth Factor Treatment: The cells are treated with various concentrations of this compound, followed by the addition of PDGF or EGF.
-
[³H]Thymidine Incorporation: After a defined incubation period, [³H]thymidine is added to the culture medium. The amount of incorporated radioactivity is proportional to the rate of DNA synthesis and, therefore, cell proliferation.
-
Scintillation Counting: The cells are harvested, and the incorporated [³H]thymidine is measured using a scintillation counter.
-
IC50 Determination: The proliferation data is normalized to controls and plotted against the inhibitor concentration to calculate the IC50 value.
Experimental Workflow Diagram
References
- 1. Tyrphostins. 3. Structure-activity relationship studies of alpha-substituted benzylidenemalononitrile 5-S-aryltyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrphostins IV--highly potent inhibitors of EGF receptor kinase. Structure-activity relationship study of 4-anilidoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tyrphostins. 5. Potent inhibitors of platelet-derived growth factor receptor tyrosine kinase: structure-activity relationships in quinoxalines, quinolines, and indole tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of AG 370 and its related analogs, a class of tyrphostins known for their inhibitory activity against protein tyrosine kinases. This compound, an indole tyrphostin, demonstrates potent inhibition of Platelet-Derived Growth Factor Receptor (PDGFR)-mediated signaling and mitogenesis, with weaker activity against the Epidermal Growth Factor Receptor (EGFR). This document details the mechanism of action, structure-activity relationships, and quantitative inhibitory data for this compound and a range of related compounds. Furthermore, it provides detailed experimental protocols for the evaluation of these compounds and visualizes the key signaling pathways and experimental workflows using Graphviz diagrams.
Introduction to this compound and Tyrphostins
Tyrphostins are a class of synthetic compounds designed to inhibit the activity of protein tyrosine kinases (PTKs).[1] These enzymes play a crucial role in cellular signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of PTK activity is a hallmark of many diseases, including cancer, making them important targets for therapeutic intervention.
This compound is an indole-based tyrphostin that has been identified as a potent inhibitor of PDGF-induced mitogenesis.[2][3] Its chemical name is 3-amino-4-(1H-indol-5-ylmethylene)-2-pentenetricarbonitrile. It exhibits selectivity for PDGFR over EGFR, making it a valuable tool for studying the specific roles of these signaling pathways.
Mechanism of Action
This compound and its analogs function as ATP-competitive inhibitors. They bind to the ATP-binding site within the catalytic domain of the tyrosine kinase, preventing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This inhibition of autophosphorylation and substrate phosphorylation effectively blocks the downstream signaling cascades.[3]
Specifically, this compound has been shown to inhibit the autophosphorylation of the PDGF receptor in both intact and digitonin-permeabilized fibroblasts. This leads to the blockage of tyrosine phosphorylation of intracellular substrates that associate with the PDGF receptor.[3]
Chemical Structures and Quantitative Data
The inhibitory potency of this compound and its related compounds varies depending on their chemical structure and the target kinase. The following tables summarize the available quantitative data for a selection of these compounds.
| Compound | Chemical Structure | Target Kinase | IC50 | Reference |
| This compound | 3-amino-4-(1H-indol-5-ylmethylene)-2-pentenetricarbonitrile | PDGF-induced mitogenesis | 20 µM | [2][3] |
| EGF-induced mitogenesis | 50 µM | [3] | ||
| AG 1295 | 6,7-Dimethyl-2-phenylquinoxaline | PDGFR | 0.3-0.5 µM | [4] |
| AG 1296 | 6,7-dimethoxy-2-phenyl-quinoxaline | PDGFR | 0.3-0.5 µM | [5] |
| c-Kit | 1.8 µM | [5] | ||
| FGFR | 12.3 µM | [5] | ||
| Tyrphostin A9 | (3,5-Di-tert-butyl-4-hydroxybenzylidene)malononitrile | PDGFR | 0.5 µM | |
| AG 490 | 2-cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide | JAK-2 | Potent inhibitor | |
| EGFR autophosphorylation | Inhibits | |||
| AG 1478 | N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine | EGFR | 3 nM | |
| AG 825 | ErbB2 | 0.15 µM | [4] | |
| PDGFR autophosphorylation | 40 µM | [4] | ||
| Tyrphostin 9 | PDGFR | 0.5 µM | [4] | |
| EGFR | 460 µM | [4] |
Signaling Pathways
This compound and its analogs primarily target the PDGFR and EGFR signaling pathways. Inhibition of these receptor tyrosine kinases blocks downstream cascades that are critical for cell proliferation and survival.
PDGF Receptor Signaling Pathway
The binding of PDGF to its receptor induces receptor dimerization and autophosphorylation of tyrosine residues. This creates docking sites for various SH2 domain-containing proteins, leading to the activation of multiple downstream signaling pathways, including the PI3K/Akt and Ras/MAPK pathways.
PDGF Receptor Signaling Cascade.
EGF Receptor Signaling Pathway
Similar to PDGFR, ligand binding to EGFR triggers dimerization and autophosphorylation, initiating downstream signaling. Key pathways activated include the PI3K/Akt and Ras/MAPK cascades, which drive cell growth and proliferation.
EGF Receptor Signaling Cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and its analogs.
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a non-radioactive method to determine the IC50 value of a test compound against a purified protein tyrosine kinase.
HTRF In Vitro Kinase Assay Workflow.
Materials:
-
Recombinant human PDGFR or EGFR kinase
-
Biotinylated tyrosine kinase substrate (e.g., Poly-Glu-Tyr)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 0.1 mM Sodium Orthovanadate, 10 mM MgCl2, 2 mM DTT)
-
Detection Buffer
-
Europium cryptate-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction:
-
Add 2 µL of the diluted compound or DMSO (for controls) to the wells of a 384-well plate.
-
Prepare a master mix of the kinase and biotinylated substrate in Kinase Assay Buffer and add 4 µL to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare an ATP solution in Kinase Assay Buffer and add 4 µL to each well to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a detection mix containing the Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in Detection Buffer.
-
Add 10 µL of the detection mix to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data to the DMSO control to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (BrdU Incorporation)
This assay measures the effect of a test compound on DNA synthesis in cells stimulated with a mitogen like PDGF.
BrdU Cell Proliferation Assay Workflow.
Materials:
-
Human bone marrow fibroblasts or other PDGF-responsive cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
PDGF-BB
-
Test compound (e.g., this compound)
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody (HRP-conjugated)
-
TMB substrate
-
Stop Solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with a low-serum (e.g., 0.5% FBS) medium and incubate for 24-48 hours to synchronize the cells in a quiescent state.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation and Labeling: Add PDGF-BB (e.g., 20 ng/mL) and BrdU labeling reagent to each well. Incubate for 12-24 hours.
-
Cell Fixation and DNA Denaturation:
-
Remove the labeling medium and fix the cells with Fixing/Denaturing solution for 30 minutes at room temperature.
-
-
Immunodetection:
-
Wash the wells with wash buffer.
-
Add the anti-BrdU HRP-conjugated antibody and incubate for 1 hour at room temperature.
-
Wash the wells thoroughly.
-
-
Signal Development and Measurement:
-
Add TMB substrate and incubate until color develops.
-
Add Stop Solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the PDGF-stimulated control and determine the IC50 value.
Western Blot Analysis of PDGFR Phosphorylation
This protocol details the detection of phosphorylated PDGFR in cell lysates to assess the inhibitory effect of a compound.
Materials:
-
PDGF-responsive cells
-
PDGF-BB
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PDGFRβ (e.g., Tyr751), anti-total PDGFRβ
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and serum-starve as described above.
-
Pre-treat with the test compound for 1-2 hours.
-
Stimulate with PDGF-BB (e.g., 50 ng/mL) for 5-10 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-PDGFRβ primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent and capture the chemiluminescent signal.
-
-
Stripping and Reprobing:
-
The membrane can be stripped and reprobed with an anti-total PDGFRβ antibody to confirm equal protein loading.
-
Conclusion
This compound and its related tyrphostin analogs are valuable chemical probes for investigating the roles of PDGFR and EGFR signaling in various cellular processes. Their selective inhibitory activities, particularly the preference of this compound for PDGFR, allow for the dissection of these complex signaling networks. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with these and similar compounds. Further exploration of the structure-activity relationships within the indole tyrphostin class may lead to the development of more potent and selective inhibitors with therapeutic potential.
References
AG 370: A Technical Guide to its Biological Function and Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG 370, a tyrphostin derivative, is a selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase. By targeting the ATP-binding site of the receptor's kinase domain, this compound effectively blocks the initiation of downstream signaling cascades crucial for cell proliferation, migration, and survival. This technical guide provides a comprehensive overview of the biological function of this compound, its mechanism of action, and its impact on cellular pathways. Detailed experimental protocols for assessing its activity and quantitative data on its inhibitory effects are presented to support further research and drug development efforts in oncology and other proliferative diseases.
Introduction
Platelet-Derived Growth Factor (PDGF) and its receptors (PDGFRs) play a pivotal role in normal physiological processes, including embryonic development and wound healing. However, aberrant activation of the PDGF signaling pathway is a key driver in the pathogenesis of various diseases, including cancer, fibrosis, and atherosclerosis. The PDGF family consists of four ligands (PDGF-A, -B, -C, and -D) that bind to two receptor tyrosine kinases, PDGFRα and PDGFRβ. This binding induces receptor dimerization and autophosphorylation, creating docking sites for various signaling molecules and initiating a cascade of downstream cellular responses.
This compound emerges as a valuable tool for studying the physiological and pathological roles of PDGF signaling. As a selective inhibitor, it allows for the targeted disruption of this pathway, enabling researchers to dissect its intricate mechanisms and evaluate its potential as a therapeutic target.
Mechanism of Action
This compound is a competitive inhibitor of the PDGF receptor's tyrosine kinase domain. It competes with ATP for binding to the catalytic site of the receptor, thereby preventing the autophosphorylation of tyrosine residues in the intracellular domain. This initial phosphorylation event is critical for the recruitment and activation of downstream signaling proteins. By blocking this step, this compound effectively abrogates the entire PDGF-mediated signaling cascade.
Cellular Pathways Affected by this compound
The primary cellular pathway inhibited by this compound is the PDGF receptor signaling cascade. Upon ligand binding, PDGF receptors dimerize and transphosphorylate each other on specific tyrosine residues. These phosphotyrosine residues serve as docking sites for SH2 domain-containing proteins, which in turn activate several key downstream pathways:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival, proliferation, and growth. This compound-mediated inhibition of PDGFR prevents the recruitment and activation of Phosphatidylinositol 3-kinase (PI3K), leading to the suppression of AKT signaling.
-
MAPK/ERK Pathway: This cascade, also known as the Ras-Raf-MEK-ERK pathway, is a central regulator of cell proliferation, differentiation, and migration. By blocking PDGFR activation, this compound prevents the activation of Ras and the subsequent phosphorylation cascade of the MAPK/ERK pathway.
-
PLCγ Pathway: Phospholipase C gamma (PLCγ) is another key signaling molecule activated by PDGFR. Its activation leads to the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which are involved in calcium signaling and protein kinase C (PKC) activation, respectively. This compound inhibits the activation of this pathway.
The inhibition of these critical signaling pathways ultimately leads to the anti-proliferative and anti-migratory effects of this compound.
Caption: PDGF Signaling Pathway Inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific biological process by 50%.
| Parameter | Value | Cell Line/System | Reference |
| PDGF Receptor Kinase Inhibition (IC50) | 20 µM | Human Bone Marrow Fibroblasts | [1] |
| EGF Receptor Kinase Inhibition (IC50) | 820 µM | - | [1] |
Note: IC50 values can vary depending on the cell line, assay conditions, and the specific PDGF receptor isoform being targeted.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to determine the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottomed plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Caption: MTT Cell Proliferation Assay Workflow.
Western Blot Analysis of PDGF Receptor Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of this compound on PDGF-induced receptor phosphorylation.
Materials:
-
Cell line expressing PDGF receptors
-
Serum-free cell culture medium
-
PDGF-BB ligand
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-PDGFR, anti-total-PDGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
PDGF Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-PDGFR) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total PDGFR and a loading control (e.g., GAPDH) to ensure equal protein loading.
Caption: Western Blot Workflow for PDGFR Phosphorylation.
Conclusion
This compound is a potent and selective inhibitor of the PDGF receptor tyrosine kinase, making it an invaluable research tool for elucidating the roles of PDGF signaling in health and disease. Its ability to block key cellular pathways involved in proliferation and migration underscores its potential as a lead compound for the development of targeted therapies for cancer and other proliferative disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the biological functions of this compound and explore its therapeutic applications.
References
An In-depth Technical Guide on the Initial Studies and Preliminary Data of AG-370
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-370 is a synthetically derived small molecule belonging to the thieno[2,3-d]pyrimidine class of compounds. Initial preclinical investigations have identified AG-370 as a selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase. Furthermore, emerging evidence suggests a potential secondary mechanism of action as a microtubule targeting agent. This technical guide provides a comprehensive overview of the initial studies and preliminary data on AG-370, including its chemical properties, mechanism of action, and in vitro efficacy. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound.
Introduction
AG-370 has emerged as a compound of interest in preclinical cancer research due to its dual-action potential. Its primary established role is the selective inhibition of the PDGFR signaling pathway, a critical mediator of cell proliferation, migration, and angiogenesis in various pathologies, including cancer. More recent findings, however, suggest that AG-370 may also exert its effects through the disruption of microtubule dynamics, a well-established target for cancer chemotherapy. This guide synthesizes the currently available preliminary data on AG-370 to provide a foundational resource for the scientific community.
Chemical Properties
| Property | Value |
| Chemical Name | 2-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[d]thieno[2,3-d]pyrimidine |
| Molecular Formula | C15H9N5 |
| Molecular Weight | 259.27 g/mol |
| Chemical Structure | [Insert Chemical Structure Image if available] |
Mechanism of Action
PDGFR Kinase Inhibition
AG-370 functions as a selective inhibitor of the PDGFR tyrosine kinase. Upon binding of its ligand, PDGF, the PDGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This autophosphorylation creates docking sites for various downstream signaling proteins, initiating cascades that lead to cell proliferation, survival, and migration. AG-370 competitively binds to the ATP-binding pocket of the PDGFR kinase domain, thereby preventing autophosphorylation and blocking the initiation of these downstream signaling events.
Microtubule Targeting
Preliminary studies suggest that AG-370 may also function as a microtubule-targeting agent.[1] Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, intracellular transport, and maintenance of cell shape. Compounds that interfere with microtubule dynamics can induce mitotic arrest and apoptosis in rapidly dividing cancer cells. It is hypothesized that AG-370 may bind to tubulin, disrupting its polymerization and leading to cell cycle arrest and cell death.[1]
Quantitative Data
Table 1: In Vitro Efficacy of AG-370
| Assay Type | Target/Cell Line | Endpoint | Value | Reference |
| Kinase Inhibition | PDGFR | IC50 | 20 µM | [2] |
| Kinase Inhibition | EGFR | IC50 | 820 µM | |
| Antiproliferative Assay | Human Melanoma (MDA-MB-435) | IC50 | Data Not Available | [1] |
| Microtubule Depolymerization | A-10 Cells | EC50 | Data Not Available | [1] |
Experimental Protocols
PDGFR Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of AG-370 against PDGFR kinase.
Materials:
-
Recombinant human PDGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
AG-370
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare a serial dilution of AG-370 in kinase buffer.
-
In a 384-well plate, add the PDGFR kinase domain, the peptide substrate, and the various concentrations of AG-370.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the AG-370 concentration and determine the IC50 value using a suitable software.
Cell-Based Proliferation Assay (General Protocol)
This protocol describes a general method to assess the antiproliferative effects of AG-370 on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MDA-MB-435)
-
Complete cell culture medium
-
AG-370
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of AG-370 in the complete cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of AG-370. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the MTT reagent to each well and incubate for a further 2-4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Tubulin Polymerization Assay (General Protocol)
This protocol provides a general method for evaluating the effect of AG-370 on tubulin polymerization.
Materials:
-
Purified tubulin (>99%)
-
GTP (Guanosine triphosphate)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
AG-370
-
Glycerol
-
96-well plates
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a serial dilution of AG-370 in polymerization buffer.
-
On ice, add tubulin, GTP, and the various concentrations of AG-370 to the wells of a 96-well plate.
-
Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time.
-
Plot the absorbance against time to generate polymerization curves.
-
Analyze the curves to determine the effect of AG-370 on the rate and extent of tubulin polymerization. An IC50 value can be calculated by measuring the inhibition of polymerization at various concentrations.
Signaling Pathways and Experimental Workflows
PDGFR Signaling Pathway
Caption: PDGFR signaling pathway and the inhibitory action of AG-370.
Microtubule Dynamics and AG-370
Caption: Proposed mechanism of AG-370 on microtubule dynamics.
Experimental Workflow for IC50 Determination
Caption: General workflow for determining the IC50 value of AG-370.
Conclusion and Future Directions
The preliminary data on AG-370 highlight its potential as a promising anticancer agent with a dual mechanism of action. Its selectivity for PDGFR over EGFR suggests a favorable therapeutic window. The emerging evidence of its microtubule-targeting activity warrants further investigation to fully characterize this mechanism and its contribution to the overall efficacy of the compound. Future studies should focus on obtaining more comprehensive in vitro data, including IC50 values against a broader panel of cancer cell lines and detailed structure-activity relationship (SAR) studies. Furthermore, in vivo studies in relevant animal models are necessary to evaluate the pharmacokinetic properties, efficacy, and safety profile of AG-370, which will be crucial for its potential translation into clinical development. As of the current date, there is no publicly available information on any clinical trials involving AG-370.
References
Methodological & Application
Application Notes and Protocols for AG 370 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG 370, a member of the tyrphostin family of compounds, is a potent inhibitor of protein tyrosine kinases (PTKs). Specifically, this compound demonstrates significant inhibitory activity against the platelet-derived growth factor (PDGF) receptor tyrosine kinase. PDGF signaling plays a crucial role in cell proliferation, migration, and survival. Dysregulation of the PDGF signaling pathway is implicated in various pathological conditions, including cancers and fibrotic diseases. This compound exerts its effect by blocking the autophosphorylation of the PDGF receptor, thereby inhibiting downstream signaling cascades and cellular processes such as mitogenesis. These characteristics make this compound a valuable tool for studying PDGF-mediated cellular events and for investigating the therapeutic potential of targeting this pathway.
Data Presentation
The following table summarizes the quantitative data regarding the inhibitory effects of this compound on cell proliferation induced by different growth factors.
| Parameter | Cell Type | Stimulant | IC50 Value | Reference |
| Mitogenesis Inhibition | Human Bone Marrow Fibroblasts | PDGF | 20 µM | |
| Mitogenesis Inhibition | Human Bone Marrow Fibroblasts | EGF | 50 µM | |
| Mitogenesis Inhibition | Human Bone Marrow Fibroblasts | Human Serum | 50 µM |
Signaling Pathway
The following diagram illustrates the simplified PDGF signaling pathway and the point of inhibition by this compound.
Caption: PDGF signaling pathway and this compound inhibition.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for accurate and reproducible experimental results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder. The molecular weight of this compound may vary slightly between suppliers, so refer to the manufacturer's specifications.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be required to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Experiment 1: Determination of IC50 of this compound on PDGF-Induced Cell Proliferation (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation induced by PDGF.
Materials:
-
Human bone marrow fibroblasts (or other PDGF-responsive cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Recombinant human PDGF-BB
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
Caption: Workflow for the MTT-based cell proliferation assay.
-
Cell Seeding: Seed human bone marrow fibroblasts into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Serum Starvation: After 24 hours, aspirate the complete medium and wash the cells once with serum-free medium. Add 100 µL of serum-free medium to each well and incubate for another 24 hours to synchronize the cells in a quiescent state.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Remove the serum-free medium from the wells and add 90 µL of the diluted this compound solutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration). Incubate for 1-2 hours.
-
PDGF Stimulation: Prepare a stock solution of PDGF-BB in serum-free medium. Add 10 µL of the PDGF-BB solution to each well to a final concentration known to induce mitogenesis (e.g., 20 ng/mL). Also, include control wells with no PDGF stimulation.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Normalize the data to the control wells (PDGF stimulation without this compound).
-
Plot the percentage of proliferation inhibition against the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Experiment 2: Western Blot Analysis of PDGF Receptor Phosphorylation
This protocol details the procedure to assess the inhibitory effect of this compound on PDGF-induced phosphorylation of the PDGF receptor.
Materials:
-
Human bone marrow fibroblasts (or other PDGF-responsive cell line)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant human PDGF-BB
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-PDGFRβ (Tyr751)
-
Anti-total-PDGFRβ
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
Caption: Workflow for Western blot analysis of PDGFR phosphorylation.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with the desired concentrations of this compound (e.g., 10 µM, 20 µM, 50 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PDGFRβ overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total PDGFRβ and a loading control like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated PDGFRβ signal to the total PDGFRβ and loading control signals.
-
Troubleshooting
-
Low signal in Western blot: Ensure fresh lysis buffer with active phosphatase inhibitors is used. Optimize antibody concentrations and incubation times.
-
High background in Western blot: Increase the number and duration of wash steps. Ensure the blocking buffer is appropriate for the primary antibody.
-
Inconsistent MTT assay results: Ensure accurate cell seeding and consistent incubation times. Check for DMSO toxicity at higher concentrations.
-
This compound insolubility: Ensure the stock solution is fully dissolved in DMSO before diluting in an aqueous medium. Sonication can aid dissolution.
These protocols provide a foundation for utilizing this compound in cell culture experiments. Researchers should optimize conditions for their specific cell lines and experimental setups.
Application Notes and Protocols for In Vivo Studies with AG 370 (Tyrphostin AG 370)
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG 370, also known as Tyrphostin this compound, is a potent inhibitor of protein tyrosine kinases (PTKs), with marked specificity for the Platelet-Derived Growth Factor (PDGF) receptor.[1] PDGF and its receptor (PDGFR) play a crucial role in regulating cell proliferation, migration, and survival.[1] Dysregulation of the PDGF signaling pathway is implicated in the pathogenesis of various diseases, including numerous cancers where it can drive tumor growth and angiogenesis. This compound exerts its therapeutic potential by inhibiting the autophosphorylation of the PDGF receptor, a critical step in the activation of downstream signaling cascades.[1] In vitro studies have demonstrated its efficacy in blocking PDGF-induced mitogenesis.[1]
These application notes provide a comprehensive guide for the design and execution of in vivo experimental studies to evaluate the anti-tumor efficacy of this compound in preclinical animal models. While specific in vivo data for this compound is limited in publicly available literature, the following protocols are based on established methodologies for similar tyrosine kinase inhibitors targeting the PDGF pathway.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line/Target | IC50 | Reference |
| PDGF-induced Mitogenesis | Human Bone Marrow Fibroblasts | 20 µM | [1] |
| EGF-induced Mitogenesis | Human Bone Marrow Fibroblasts | 50 µM | [1] |
| Human Serum-induced Mitogenesis | Human Bone Marrow Fibroblasts | 50 µM | [1] |
Representative In Vivo Efficacy Data (Hypothetical)
The following table is a template illustrating how in vivo efficacy data for this compound could be presented. The values are for illustrative purposes only and would need to be determined experimentally.
| Treatment Group | Dosage (mg/kg/day) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) | Body Weight Change (%) |
| Vehicle Control | - | Intraperitoneal | 1500 ± 250 | 0 | +5 ± 2 |
| This compound | 10 | Intraperitoneal | 1100 ± 180 | 27 | +3 ± 3 |
| This compound | 25 | Intraperitoneal | 750 ± 150 | 50 | +1 ± 4 |
| This compound | 50 | Intraperitoneal | 400 ± 100 | 73 | -2 ± 5 |
| Positive Control (e.g., Sunitinib) | 40 | Oral Gavage | 500 ± 120 | 67 | -3 ± 4 |
Signaling Pathway and Experimental Workflow
PDGF Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the PDGF signaling pathway by blocking receptor autophosphorylation.
In Vivo Xenograft Model Experimental Workflow
References
Application Notes and Protocols for AG 370 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of AG 370, a tyrphostin and potent inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase, in mouse models. The following protocols and data are compiled to facilitate preclinical research into the therapeutic potential of this compound.
Mechanism of Action
This compound is a member of the tyrphostin family of protein tyrosine kinase (PTK) inhibitors. It specifically targets the PDGF receptor, a key mediator in cellular proliferation, migration, and survival.[1] Upon binding of its ligand, PDGF, the receptor dimerizes and undergoes autophosphorylation of its tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for normal cellular function and are often dysregulated in diseases such as cancer.[2][3][4] this compound acts by competitively inhibiting the ATP binding site of the PDGF receptor's kinase domain, thereby blocking the initial autophosphorylation step and abrogating downstream signaling.[1]
Data Presentation
| Compound | Mouse Model | Dosage | Administration Route | Dosing Schedule | Vehicle | Reference |
| AG 490 | NOD mice | 1 mg/mouse | Intraperitoneal (i.p.) | 3 times/week for 4 weeks, then once/week for 6 weeks | DMSO | [5][6] |
| AG 126 | Mice | Not specified | Not specified | Not specified | Not specified | [7][8] |
| AG 556 | Mice | Not specified | Not specified | Not specified | Not specified | [7][8] |
Note: The provided dosages for other tyrphostins should be used as a reference for designing initial dose-finding experiments for this compound. It is critical to perform toxicity and efficacy studies to determine the optimal dose for the specific mouse model and disease under investigation.
Experimental Protocols
The following protocols are generalized and should be adapted based on the specific experimental design, institutional guidelines, and the chosen mouse model.
Formulation of this compound
Due to the hydrophobic nature of most tyrphostins, this compound is likely insoluble in aqueous solutions. A common solvent for in vivo administration of tyrphostins is Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of this compound in 100% DMSO. The concentration of the stock solution will depend on the final desired dose and the maximum tolerable volume of DMSO for the mice.
-
On the day of injection, dilute the this compound stock solution with sterile saline or PBS to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the injected solution is kept to a minimum (typically ≤10%) to avoid solvent toxicity.
-
Vortex the solution thoroughly to ensure complete mixing. Visually inspect for any precipitation. If precipitation occurs, the formulation may need to be adjusted.
Administration in Mouse Models
Intraperitoneal (i.p.) injection is a common and effective route for administering tyrphostins in mice.
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Appropriate mouse restraint device
Protocol:
-
Accurately determine the weight of each mouse to calculate the correct injection volume.
-
Properly restrain the mouse to expose the abdomen.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent injury to the bladder or major blood vessels.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution. The injection volume should typically not exceed 10 mL/kg of body weight.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
Post-Administration Monitoring
Close monitoring of the animals after administration of this compound is essential.
Parameters to Monitor:
-
General Health: Observe for any changes in behavior, activity, posture, and grooming.
-
Body Weight: Record body weight at regular intervals (e.g., daily or every other day) as an indicator of general health and potential toxicity.
-
Tumor Growth (for oncology models): In xenograft or other tumor models, measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Adverse Effects: Look for signs of toxicity, such as lethargy, ruffled fur, weight loss, or any abnormal behavior.
Pharmacokinetic Considerations: It is important to note that some tyrphostins have a short in vivo half-life. Therefore, the dosing schedule may need to be optimized (e.g., once or twice daily injections) to maintain therapeutic concentrations of this compound. Preliminary pharmacokinetic studies are recommended to determine the optimal dosing frequency.
Mandatory Visualization
References
- 1. Inhibition of platelet-derived growth factor-induced mitogenesis and tyrosine kinase activity in cultured bone marrow fibroblasts by tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrphostin AG490 agent modestly but significantly prevents onset of type 1 in NOD mouse; implication of immunologic and metabolic effects of a Jak-Stat pathway inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Tyrphostin Agent AG490 Prevents and Reverses Type 1 Diabetes in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of tyrosine kinase-mediated cellular signalling by Tyrphostins AG126 and AG556 modulates secondary damage in experimental spinal cord trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of tyrosine-kinase-mediated cellular signaling by tyrphostins AG 126 and AG556 modulates murine experimental acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
AG 370 solubility and stability in common solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and stability of AG 370, a tyrphostin inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase. The included protocols offer standardized methods for determining these properties in your own laboratory settings.
Introduction to this compound
This compound is a potent inhibitor of PDGF-induced mitogenesis, making it a valuable tool for research in areas such as cancer biology and cell signaling. It displays a weaker inhibitory effect on the Epidermal Growth Factor Receptor (EGFR). Understanding its solubility and stability in common laboratory solvents is crucial for accurate and reproducible experimental results.
Solubility of this compound
The solubility of this compound has been determined in several common organic solvents and aqueous buffers. The data is summarized in the table below. It is important to note that for many tyrphostins, aqueous solubility is limited, and the use of organic solvents is often necessary to achieve desired stock solution concentrations.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 30 | 115.7 | - |
| N,N-Dimethylformamide (DMF) | 30 | 115.7 | - |
| DMSO:PBS (pH 7.2) (1:6) | 0.1 | 0.386 | - |
| Ethanol | Data not available | Data not available | Expected to be soluble based on data from similar tyrphostins. |
| Methanol | Data not available | Data not available | Solubility profile is likely similar to ethanol. |
| Water | Data not available | Data not available | Expected to be practically insoluble based on data from similar tyrphostins. |
Note: The molecular weight of this compound is 259.27 g/mol .
Protocol for Determining Solubility of this compound (Shake-Flask Method)
This protocol describes a standard shake-flask method to determine the equilibrium solubility of this compound in a solvent of interest.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., Ethanol, Water, PBS)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Microcentrifuge
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of the solvent of interest to each vial. The amount of solid should be sufficient to ensure that some remains undissolved after equilibration.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials and allow any undissolved solid to settle.
-
Transfer an aliquot of the supernatant to a clean microcentrifuge tube.
-
Centrifuge the aliquot at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any remaining suspended solids.
-
Carefully collect the clear supernatant.
-
-
Quantification by HPLC:
-
Prepare a standard curve of this compound of known concentrations in the solvent of interest.
-
Dilute the collected supernatant with the solvent to a concentration that falls within the range of the standard curve.
-
Analyze the diluted sample and the standards by HPLC-UV.
-
Determine the concentration of this compound in the supernatant by comparing its peak area to the standard curve.
-
Calculate the solubility in mg/mL or molarity.
-
Stability of this compound
The stability of this compound in solution is critical for ensuring the integrity of experimental results. Stock solutions in anhydrous DMSO are relatively stable when stored at low temperatures. However, tyrphostins can be susceptible to hydrolysis in aqueous solutions.
Table 2: Recommended Storage and Stability of this compound Solutions
| Solvent | Storage Temperature (°C) | Stability Period | Notes |
| DMSO (anhydrous) | -80 | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO (anhydrous) | -20 | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Buffers | Not recommended for long-term storage | Unstable | Prepare fresh for each experiment. |
Protocol for Assessing Stability of this compound in Solution (Stability-Indicating HPLC Method)
This protocol outlines a forced degradation study and a method for assessing the stability of this compound in a given solvent over time.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, Ethanol, PBS)
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid or other mobile phase modifier
-
Temperature-controlled incubator or water bath
-
pH meter
-
HPLC system with a photodiode array (PDA) or UV detector
-
Vials for sample storage
Procedure:
-
Forced Degradation Study (to establish a stability-indicating method):
-
Acid Hydrolysis: Dissolve this compound in the solvent of interest and add HCl to a final concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in the solvent of interest and add NaOH to a final concentration of 0.1 M. Incubate at room temperature.
-
Oxidative Degradation: Dissolve this compound in the solvent of interest and add a low concentration of hydrogen peroxide (e.g., 3%). Incubate at room temperature.
-
Thermal Degradation: Store a solution of this compound at an elevated temperature (e.g., 60 °C).
-
Photostability: Expose a solution of this compound to UV light.
-
Analyze all stressed samples by HPLC-PDA to identify degradation products and ensure the analytical method can separate them from the parent compound.
-
-
Stability Study:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Aliquot the solution into multiple vials and store them under the desired conditions (e.g., room temperature, 4 °C, -20 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly), remove an aliquot.
-
Analyze the sample by the validated stability-indicating HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time to determine the degradation rate.
-
Signaling Pathways
This compound primarily targets the PDGFR signaling pathway and has a weaker effect on the EGFR pathway. The diagrams below illustrate these pathways and the point of inhibition by this compound.
Caption: PDGF Signaling Pathway and Inhibition by this compound.
Caption: EGF Signaling Pathway and Weak Inhibition by this compound.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Solubility Determination.
Caption: Workflow for Stability Assessment.
Application Notes: Utilizing AG 370 for Western Blot Analysis of PDGF Receptor Signaling
References
- 1. PDGF Receptor Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDGF Receptor beta Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. PDGF Receptor beta Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot Protocol [bio.davidson.edu]
Application of AG 370 in CRISPR-Cas9 Screening: Unveiling Synthetic Lethality and Resistance Mechanisms in PDGFR-Driven Cancers
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG 370, a member of the tyrphostin family of protein tyrosine kinase inhibitors, is a potent antagonist of the Platelet-Derived Growth Factor Receptor (PDGFR) with an IC50 of 20 μM for PDGF-induced mitogenesis.[1][2] It exhibits weaker inhibitory effects on the Epidermal Growth Factor Receptor (EGFR).[1] The aberrant activation of the PDGFR signaling pathway is a known driver in various malignancies, making it a critical target for therapeutic intervention. The integration of this compound with CRISPR-Cas9 genome-wide screening presents a powerful strategy to elucidate genetic vulnerabilities, identify mechanisms of drug resistance, and discover novel combination therapies for cancers dependent on PDGFR signaling.
These application notes provide a comprehensive framework for designing and executing CRISPR-Cas9 screens in conjunction with this compound. The protocols detailed below are intended to guide researchers through the process of identifying genes that modulate cellular responses to PDGFR inhibition, from initial experimental setup to data analysis and hit validation.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by competitively inhibiting the ATP-binding site of the PDGFR tyrosine kinase domain. This action blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades that regulate cell proliferation, survival, and migration.[2] The primary signaling pathways attenuated by this compound include the RAS-RAF-MEK-ERK (MAPK) and the Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathways.
Diagram of the PDGFR Signaling Pathway and Inhibition by this compound
Caption: Inhibition of PDGFR by this compound blocks downstream signaling pathways.
Quantitative Data Summary
The following tables present hypothetical data from a CRISPR-Cas9 screen designed to identify genes that, when knocked out, confer resistance or sensitivity to this compound. These tables are for illustrative purposes to guide data interpretation.
Table 1: Inhibitory Activity of this compound
| Compound | Target | Assay | IC50 |
| This compound | PDGFR | PDGF-induced Mitogenesis | 20 µM[2] |
| This compound | EGFR | EGF-induced Mitogenesis | > 50 µM[2] |
Table 2: Hypothetical Results from a Positive Selection Screen for this compound Resistance
| Gene Symbol | sgRNA Count (this compound) | sgRNA Count (DMSO) | Fold Enrichment | p-value | Phenotype |
| GENE-A | 1500 | 100 | 15.0 | 1.2e-8 | Resistance |
| GENE-B | 1250 | 90 | 13.9 | 5.6e-7 | Resistance |
| GENE-C | 1100 | 110 | 10.0 | 2.1e-6 | Resistance |
Table 3: Hypothetical Results from a Negative Selection Screen for this compound Sensitizers
| Gene Symbol | sgRNA Count (this compound) | sgRNA Count (DMSO) | Fold Depletion | p-value | Phenotype |
| GENE-X | 50 | 1000 | 20.0 | 3.4e-9 | Sensitization |
| GENE-Y | 80 | 1200 | 15.0 | 9.8e-8 | Sensitization |
| GENE-Z | 100 | 1300 | 13.0 | 4.5e-7 | Sensitization |
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen with this compound
This protocol outlines the steps for conducting a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate sensitivity to this compound.
1. Cell Line Selection and Preparation:
- Select a cancer cell line known to be dependent on PDGFR signaling (e.g., glioblastoma or certain sarcoma cell lines).
- Establish stable expression of Cas9 in the selected cell line via lentiviral transduction followed by antibiotic selection.
- Validate Cas9 activity using a functional assay (e.g., GFP-knockout reporter).
2. Lentiviral sgRNA Library Production:
- Amplify a pooled genome-wide sgRNA library (e.g., GeCKO v2, Brunello).
- Produce high-titer lentivirus by co-transfecting HEK293T cells with the sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).
- Harvest and concentrate the lentiviral supernatant. Determine the viral titer.
3. Lentiviral Transduction of Cas9-expressing Cells:
- Transduce the Cas9-expressing cell line with the pooled sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that the majority of cells receive a single sgRNA.
- Maintain a sufficient number of cells to ensure at least 500x coverage of the sgRNA library.
4. Antibiotic Selection and Baseline Sample Collection:
- Two days post-transduction, select for transduced cells using the appropriate antibiotic (e.g., puromycin).
- After selection, harvest a representative population of cells to serve as the day 0 (T0) reference sample.
5. This compound Treatment:
- Determine the IC50 of this compound for the selected cell line using a standard cell viability assay (e.g., CellTiter-Glo).
- Split the remaining transduced cells into two populations: a control group treated with DMSO and an experimental group treated with this compound at a concentration around the IC50.
- Culture the cells for 14-21 days, passaging as necessary while maintaining library representation (at least 500x coverage).
6. Genomic DNA Extraction and sgRNA Sequencing:
- Harvest cells from both the DMSO and this compound-treated populations at the end of the treatment period.
- Extract genomic DNA from the T0, DMSO, and this compound-treated cell pellets.
- Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
- Perform next-generation sequencing (NGS) to determine the relative abundance of each sgRNA in each sample.
7. Data Analysis:
- Use bioinformatics tools such as MAGeCK to analyze the sequencing data.
- Identify sgRNAs that are significantly enriched (resistance genes) or depleted (sensitizer genes) in the this compound-treated population compared to the DMSO control and T0 samples.
Diagram of the CRISPR-Cas9 Screening Workflow
Caption: Workflow for a CRISPR-Cas9 screen with this compound.
Protocol 2: Validation of Candidate Genes
This protocol describes the validation of individual gene hits identified from the primary screen.
1. Individual Gene Knockout:
- Design 2-3 independent sgRNAs targeting each candidate gene.
- Clone the individual sgRNAs into a lentiviral vector.
- Produce lentivirus and transduce the Cas9-expressing parental cell line.
- Select for transduced cells and generate individual knockout cell lines.
- Confirm gene knockout at the protein level by Western blot or at the genomic level by sequencing.
2. Cell Viability Assays:
- Seed the individual knockout cell lines and a non-targeting control cell line in 96-well plates.
- Treat the cells with a dose-response range of this compound for 72 hours.
- Measure cell viability using a suitable assay (e.g., CellTiter-Glo).
- Compare the IC50 values of this compound in the knockout cell lines to the control to confirm resistance or sensitization.
3. Colony Formation Assays:
- Seed a low density of individual knockout and control cells in 6-well plates.
- Treat with a fixed concentration of this compound or DMSO.
- Allow cells to grow for 10-14 days until visible colonies form.
- Stain colonies with crystal violet and quantify the results.
Conclusion
The combination of the PDGFR inhibitor this compound with CRISPR-Cas9 screening provides a robust platform for the systematic interrogation of gene function in the context of targeted cancer therapy. The methodologies outlined in these application notes offer a comprehensive guide for researchers to identify and validate novel genes that influence the cellular response to PDGFR inhibition. The insights gained from such screens have the potential to accelerate the development of more effective combination therapies and strategies to overcome drug resistance in PDGFR-driven cancers.
References
Application Notes and Protocols for High-Throughput Screening of Tyrphostin AG 370
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 370 is a selective inhibitor of protein tyrosine kinase (PTK) activity, demonstrating potent inhibitory effects on the Platelet-Derived Growth Factor (PDGF) receptor.[1] As a member of the tyrphostin family of compounds, this compound serves as a valuable tool for investigating the roles of PDGF receptor signaling in various cellular processes, including proliferation and mitogenesis.[1] Its mechanism of action involves the inhibition of PDGF receptor autophosphorylation, a critical step in the activation of downstream signaling cascades.[1] Dysregulation of the PDGF signaling pathway is implicated in numerous pathological conditions, including cancer and fibrotic diseases, making it a key target for therapeutic intervention. High-throughput screening (HTS) assays are essential for the rapid identification and characterization of potential inhibitors like Tyrphostin this compound from large compound libraries. This document provides detailed application notes and protocols for the use of Tyrphostin this compound in HTS assays designed to identify and characterize inhibitors of the PDGF receptor.
Target Signaling Pathway: PDGF Receptor Signaling
The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in cell growth, proliferation, and migration. The pathway is initiated by the binding of PDGF ligands to the extracellular domain of the PDGF receptor (PDGFR), a receptor tyrosine kinase. This binding event induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins containing SH2 domains, leading to the activation of multiple downstream signaling cascades, including the RAS-MAPK pathway, the PI3K-Akt pathway, and the PLCγ pathway. These pathways ultimately regulate gene expression and cellular responses.
High-Throughput Screening (HTS) Workflow
A typical HTS workflow for identifying and characterizing inhibitors of the PDGF receptor, such as Tyrphostin this compound, involves several key steps. The process begins with assay development and optimization, followed by a primary screen of a large compound library. Hits from the primary screen are then confirmed and further characterized in secondary assays, including dose-response studies to determine potency (e.g., IC50 values).
Data Presentation
The following table summarizes the known quantitative data for Tyrphostin this compound and provides a representative example of data that would be generated in a high-throughput screen for PDGF receptor inhibitors.
| Compound | Target | Assay Type | Parameter | Value |
| Tyrphostin this compound | PDGF Receptor | Mitogenesis Assay | IC50 | 20 µM[1] |
| Representative Hit 1 | PDGF Receptor | TR-FRET Kinase Assay | IC50 | 5 µM |
| Representative Hit 2 | PDGF Receptor | Luminescence Kinase Assay | % Inhibition @ 10 µM | 85% |
| Negative Control | PDGF Receptor | TR-FRET Kinase Assay | IC50 | > 100 µM |
| Positive Control (e.g., Sunitinib) | PDGF Receptor | TR-FRET Kinase Assay | IC50 | 50 nM |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (TR-FRET) Kinase Assay
This protocol describes a TR-FRET-based assay to measure the phosphorylation of a biotinylated peptide substrate by the PDGF receptor kinase.
Materials:
-
Recombinant human PDGFRβ kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-EEEEYVF)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection Reagents:
-
Europium-labeled anti-phosphotyrosine antibody (Donor)
-
Streptavidin-conjugated Allophycocyanin (SA-APC) (Acceptor)
-
-
Stop/Detection Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM EDTA, 0.01% Tween-20)
-
Tyrphostin this compound and other test compounds
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of Tyrphostin this compound and test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 2 µL of diluted compound or DMSO (for controls) to the wells of a 384-well plate.
-
Prepare a 2X enzyme solution by diluting the PDGFRβ kinase in Assay Buffer. Add 4 µL of the 2X enzyme solution to each well.
-
Prepare a 2X substrate/ATP solution by mixing the biotinylated peptide substrate and ATP in Assay Buffer.
-
Initiate the kinase reaction by adding 4 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of Stop/Detection Buffer containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader with excitation at ~340 nm and emission at ~615 nm (Europium) and ~665 nm (APC).
-
Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm). Determine the percent inhibition for each compound concentration relative to controls and calculate IC50 values using a suitable data analysis software.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol utilizes a luminescence-based assay to quantify the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Recombinant human PDGFRβ kinase domain
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Tyrphostin this compound and other test compounds
-
384-well white plates
-
Luminometer plate reader
Procedure:
-
Prepare serial dilutions of Tyrphostin this compound and test compounds in DMSO and then in Kinase Reaction Buffer.
-
Add 2.5 µL of diluted compound or buffer/DMSO (for controls) to the wells of a 384-well plate.
-
Prepare a 2X enzyme/substrate solution by mixing PDGFRβ kinase and the peptide substrate in Kinase Reaction Buffer. Add 2.5 µL of this solution to each well.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution in Kinase Reaction Buffer to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Allow the plate and the reconstituted Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity. Calculate the percent inhibition for each compound concentration relative to controls and determine IC50 values.
Cell-Based Proliferation Assay
This protocol measures the effect of Tyrphostin this compound on the proliferation of cells that are dependent on PDGF signaling.
Materials:
-
Human bone marrow fibroblasts or other PDGF-responsive cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human PDGF-BB
-
Tyrphostin this compound and other test compounds
-
Cell proliferation reagent (e.g., CellTiter-Glo®, resazurin)
-
96-well clear-bottom white plates
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Starve the cells by replacing the growth medium with serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of Tyrphostin this compound or test compounds for 1-2 hours.
-
Stimulate the cells with PDGF-BB at a pre-determined optimal concentration. Include unstimulated and vehicle-treated controls.
-
Incubate the cells for 48-72 hours.
-
Measure cell proliferation using a suitable reagent according to the manufacturer's instructions.
-
Read the plate using the appropriate plate reader.
-
Data Analysis: Normalize the proliferation signal to the vehicle-treated control. Calculate the percent inhibition of PDGF-induced proliferation for each compound concentration and determine IC50 values.
References
Application Notes and Protocols for AG 370 in Organoid and 3D Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG 370 is a member of the tyrphostin family of compounds, recognized for its potent inhibitory effects on protein tyrosine kinases. Specifically, this compound acts as a robust inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor, a key player in cellular signaling pathways that govern proliferation, migration, and angiogenesis.[1] Dysregulation of the PDGF signaling axis is a hallmark of various proliferative diseases, including numerous cancers, making it a compelling target for therapeutic intervention.[2][3][4][5][6][7]
Three-dimensional (3D) culture systems, such as organoids and spheroids, have emerged as superior preclinical models compared to traditional 2D cell cultures. These models more accurately recapitulate the complex cellular heterogeneity, cell-cell interactions, and microenvironment of in vivo tissues.[8][9] The application of this compound in these advanced culture systems offers a promising avenue for investigating its anti-cancer efficacy and for developing more predictive drug screening platforms. Recent studies have highlighted the critical role of PDGF signaling in the formation and maturation of 3D cellular structures, such as hepatic spheroids, underscoring the relevance of evaluating PDGF inhibitors in these models.[10][11][12]
These application notes provide a comprehensive guide for the utilization of this compound in organoid and 3D culture systems, including detailed protocols and data presentation guidelines.
Principle of the Application
The central principle of applying this compound to organoid and 3D culture systems is to inhibit the PDGF receptor signaling pathway, which is often constitutively active in cancerous tissues and crucial for the growth and survival of the tumor microenvironment. By blocking the tyrosine kinase activity of the PDGF receptor, this compound can impede downstream signaling cascades, leading to a reduction in cell proliferation, induction of apoptosis, and potentially, the disruption of the 3D tumor architecture. Organoid models derived from patient tumors (Patient-Derived Organoids or PDOs) provide a personalized platform to assess the sensitivity of an individual's cancer to this compound.
Mechanism of Action
This compound is a selective inhibitor of the PDGF receptor tyrosine kinase. The binding of PDGF ligands (e.g., PDGF-AA, PDGF-BB) to the extracellular domain of the PDGF receptor (PDGFRα or PDGFRβ) induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. This autophosphorylation creates docking sites for various SH2 domain-containing signaling proteins, thereby activating downstream pathways critical for cell growth and survival, including:
-
PI3K/Akt Pathway: Promotes cell survival, proliferation, and growth.
-
RAS/MAPK Pathway: Regulates gene expression involved in cell proliferation and differentiation.[2][13][14]
This compound competitively binds to the ATP-binding pocket of the PDGF receptor's kinase domain, preventing autophosphorylation and the subsequent activation of these downstream signaling cascades. This blockade of intracellular signaling ultimately leads to the inhibition of cancer cell proliferation and survival.
Data Presentation
Quantitative data from experiments utilizing this compound in organoid and 3D culture systems should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Efficacy of this compound in 2D and Suggested Starting Concentrations for 3D Culture Models
| Parameter | 2D Culture (Human Bone Marrow Fibroblasts) | 3D Organoid/Spheroid Culture (Suggested Starting Range) | Reference |
| Target | PDGF Receptor | PDGF Receptor | [1] |
| IC50 (Mitogenesis) | 20 µM | 5 - 50 µM (optimization required) | [1] |
| Treatment Duration | Not specified | 72 - 120 hours | General Protocol |
| Assay | [³H]thymidine uptake | CellTiter-Glo® 3D, High-Content Imaging | General Protocol |
Table 2: Example Data from a Dose-Response Experiment in a Hypothetical Colorectal Cancer Organoid Model
| This compound Concentration (µM) | Mean Organoid Viability (% of Control) ± SD |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 92 ± 6.1 |
| 5 | 75 ± 4.8 |
| 10 | 58 ± 5.5 |
| 20 | 41 ± 4.2 |
| 50 | 25 ± 3.9 |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits PDGF receptor autophosphorylation, blocking downstream signaling.
Experimental Workflow Diagram
Caption: Workflow for PDO generation and this compound drug screening.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Organoids (PDOs)
This protocol provides a general framework for establishing organoid cultures from fresh tumor tissue. Specific reagents and media formulations may need to be optimized based on the tissue of origin.
Materials:
-
Fresh tumor tissue from biopsy or surgical resection
-
Basal culture medium (e.g., Advanced DMEM/F12)
-
Digestion solution (e.g., Collagenase IV at 1 mg/mL)[15]
-
Extracellular Matrix (ECM) (e.g., Matrigel®)
-
Organoid growth medium (tissue-specific, often containing EGF, Noggin, R-spondin, and a ROCK inhibitor like Y-27632)[9][15]
-
Cell recovery solution
-
Standard cell culture plastics and equipment
Procedure:
-
Tissue Collection and Processing:
-
Collect fresh tumor tissue in a sterile container with a suitable transport medium on ice.
-
Mechanically mince the tissue into small fragments (~1-2 mm³) in a sterile petri dish.
-
Wash the tissue fragments with cold basal medium.
-
-
Enzymatic Digestion:
-
Incubate the tissue fragments in the digestion solution at 37°C with gentle agitation until the tissue is dissociated into cell clusters or single cells.[16]
-
Monitor the digestion process to avoid over-digestion.
-
-
Cell Isolation and Plating:
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Wash the cells with basal medium and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in cold ECM solution at an appropriate cell density.
-
Plate droplets of the cell-ECM mixture into a pre-warmed multi-well plate.
-
Allow the droplets to solidify at 37°C for 15-30 minutes.[16]
-
-
Organoid Culture and Maintenance:
-
Overlay the solidified domes with the appropriate organoid growth medium.
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
-
Change the medium every 2-3 days.
-
Passage the organoids as they grow, typically every 7-14 days, by mechanically and/or enzymatically dissociating them and re-plating in fresh ECM.[16]
-
Protocol 2: this compound Sensitivity and Viability Assay in PDOs
This protocol details the procedure for testing the dose-dependent effects of this compound on established organoid cultures.
Materials:
-
Established patient-derived organoid cultures
-
This compound stock solution (dissolved in DMSO)
-
Organoid culture medium
-
384-well clear-bottom assay plates
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Organoid Preparation and Plating:
-
Harvest mature organoids from culture.
-
Dissociate organoids into small fragments or single cells.
-
Count the cells or organoid fragments and resuspend in ECM.
-
Seed a standardized number of cells/fragments in ECM into each well of a 384-well plate.
-
Allow organoids to form for 3-5 days before treatment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in organoid culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a DMSO vehicle control.
-
Carefully remove the existing medium from the organoid wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plates for 72-120 hours at 37°C and 5% CO₂.
-
-
Cell Viability Assay (e.g., CellTiter-Glo® 3D):
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control wells.
-
Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using appropriate software.
-
Concluding Remarks
The use of this compound in organoid and 3D culture systems represents a significant step forward in the preclinical evaluation of this PDGF receptor inhibitor. The protocols and guidelines presented here provide a robust framework for researchers to investigate the therapeutic potential of this compound in a more physiologically relevant context. The ability to test this compound in patient-derived organoids opens up new possibilities for personalized medicine, where treatment strategies can be tailored to the specific molecular characteristics of an individual's tumor. Further studies are encouraged to explore the effects of this compound on the tumor microenvironment by incorporating other cell types, such as fibroblasts and immune cells, into co-culture organoid models.
References
- 1. Inhibition of platelet-derived growth factor-induced mitogenesis and tyrosine kinase activity in cultured bone marrow fibroblasts by tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet-derived growth factor (PDGF) signalling in cancer: rapidly emerging signalling landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. eurekalert.org [eurekalert.org]
- 9. Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDGF Receptors and Signaling Are Required for 3D-Structure Formation and Differentiation of Human iPSC-Derived Hepatic Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDGF Receptors and Signaling Are Required for 3D-Structure Formation and Differentiation of Human iPSC-Derived Hepatic Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PDGF Receptors and Signaling Are Required for 3D-Structure Formation and Differentiation of Human iPSC-Derived Hepatic Spheroids | MDPI [mdpi.com]
- 13. sinobiological.com [sinobiological.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for AG 370 in Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG 370, also known as Tyrphostin this compound, is a selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase.[1][2] As a member of the tyrphostin family of protein kinase inhibitors, this compound serves as a valuable molecular tool for investigating the PDGF signaling pathway, which is crucial in cellular processes such as proliferation, migration, and differentiation.[3][4] Dysregulation of the PDGF pathway is implicated in various diseases, including cancer and fibrosis, making its study essential for drug development.[3][5][6]
While this compound is not a fluorescent label itself, it is a potent chemical modulator used in imaging studies to probe the functional consequences of PDGF receptor (PDGFR) inhibition. Imaging techniques, particularly immunofluorescence microscopy, are employed to visualize the downstream cellular effects of this compound treatment. This typically involves staining for specific downstream signaling molecules to assess their phosphorylation status or observing changes in cellular morphology and behavior.
These application notes provide a comprehensive guide for utilizing this compound in imaging-based assays to study PDGF signaling.
Data Presentation: Properties of this compound
The following table summarizes the key quantitative and chemical properties of this compound.
| Property | Value | Reference |
| Formal Name | 3-amino-4-(1H-indol-5-ylmethylene)-2-pentenetricarbonitrile | [1][2] |
| Synonym(s) | Tyrphostin this compound, NSC 651712 | [1][2] |
| CAS Number | 134036-53-6 | [1][2] |
| Molecular Formula | C₁₅H₉N₅ | [1][2] |
| Molecular Weight | 259.3 g/mol | [1][2] |
| IC₅₀ (PDGF Receptor Kinase) | 20 µM (in human bone marrow fibroblasts) | [1][2] |
| IC₅₀ (EGF Receptor Kinase) | 820 µM (comparatively weak inhibition) | [1][2] |
| Solubility | DMSO: 30 mg/mL; DMF: 30 mg/mL | [1][2] |
Key Signaling Pathway and Experimental Workflow
PDGF Signaling Pathway Inhibition by this compound
The diagram below illustrates the canonical PDGF signaling pathway and highlights the inhibitory action of this compound on the PDGFR. Upon binding of PDGF, the receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins that activate pathways like PI3K/Akt and RAS/MAPK, ultimately leading to cell proliferation and migration. This compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.
Experimental Workflow for Imaging PDGFR Inhibition
This workflow outlines the key steps for treating cultured cells with this compound and subsequently performing immunofluorescence staining to visualize the effects on a downstream signaling protein.
Experimental Protocols
The following protocol provides a detailed methodology for assessing the inhibitory effect of this compound on PDGF-induced signaling using immunofluorescence microscopy. This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
Protocol: Immunofluorescence Imaging of Downstream PDGFR Signaling Inhibition
Objective: To visualize the inhibition of PDGF-induced phosphorylation of a downstream target (e.g., Akt) in cultured cells treated with this compound.
Materials:
-
Adherent cell line responsive to PDGF (e.g., NIH-3T3 fibroblasts)
-
Glass coverslips (#1.5 thickness, sterile)
-
Cell culture plates (e.g., 24-well)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (prepare stock solution in DMSO, e.g., 20 mM)
-
Recombinant Human PDGF-BB
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-phospho-Akt (Ser473) or anti-phospho-p44/42 MAPK (Erk1/2)
-
Secondary Antibody: Alexa Fluor 488-conjugated Goat anti-Rabbit IgG
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Microscope slides
Methodology:
1. Cell Seeding and Culture: a. Sterilize glass coverslips and place one in each well of a 24-well plate. b. Seed cells onto the coverslips at a density that will result in 50-70% confluency after 24-48 hours. c. Incubate cells in complete culture medium under standard conditions (e.g., 37°C, 5% CO₂).
2. Cell Starvation and Treatment: a. Once cells reach the desired confluency, aspirate the complete medium. b. Wash the cells gently once with serum-free medium. c. Add serum-free medium to each well and incubate for 4-6 hours (or overnight, depending on the cell line) to reduce basal signaling. d. Prepare working solutions of this compound in serum-free medium. A typical final concentration range to test is 10-50 µM. Include a vehicle-only control (e.g., 0.1% DMSO). e. Add the this compound or vehicle control solutions to the appropriate wells and incubate for 1 hour at 37°C.
3. PDGF Stimulation: a. Prepare a working solution of PDGF-BB in serum-free medium (e.g., 50 ng/mL). b. Add the PDGF-BB solution directly to the wells (except for the unstimulated control wells). c. Incubate for 10-15 minutes at 37°C to induce receptor phosphorylation and downstream signaling.
4. Fixation and Permeabilization: a. Quickly aspirate the medium from the wells. b. Gently wash the cells three times with ice-cold PBS. c. Add 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.[7][8] d. Aspirate the PFA and wash the cells three times with PBS for 5 minutes each. e. Add 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature to permeabilize the cell membranes. f. Aspirate the permeabilization solution and wash three times with PBS for 5 minutes each.
5. Blocking and Immunostaining: a. Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.[9] b. Dilute the primary antibody (e.g., anti-phospho-Akt) in Blocking Buffer according to the manufacturer's recommendations. c. Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip. Incubate overnight at 4°C in a humidified chamber.[9] d. The next day, aspirate the primary antibody solution and wash the coverslips three times with PBS for 5 minutes each. e. Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward. f. Add the diluted secondary antibody solution to each coverslip and incubate for 1 hour at room temperature in the dark.[7]
6. Counterstaining and Mounting: a. Aspirate the secondary antibody solution and wash three times with PBS for 5 minutes each in the dark. b. Add a DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature to stain the nuclei. c. Wash the coverslips a final time with PBS. d. Using fine-tipped forceps, carefully remove the coverslips from the wells and mount them cell-side down onto a drop of mounting medium on a clean microscope slide. e. Seal the edges of the coverslip with nail polish and allow it to dry.
7. Imaging and Analysis: a. Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores (e.g., DAPI and Alexa Fluor 488). b. Capture images from multiple fields for each condition (unstimulated, PDGF-stimulated + vehicle, PDGF-stimulated + this compound). c. Analyze the images qualitatively (presence/absence of phospho-protein signal) or semi-quantitatively by measuring the mean fluorescence intensity of the signal of interest within the cells using image analysis software. Compare the intensity between control and this compound-treated samples.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. arigobio.com [arigobio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biossusa.com [biossusa.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AG 370 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of AG 370.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its intended mechanism of action?
This compound is a potent, ATP-competitive kinase inhibitor designed to selectively target and inhibit the activity of Tachykinin Receptor 1 (TACR1), also known as Neurokinin 1 Receptor (NK1R).[1] The intended mechanism of action is to block the downstream signaling pathways activated by Substance P, the endogenous ligand for TACR1.[1] This inhibition is expected to modulate inflammatory responses and neurotransmission, making this compound a candidate for studies in neurogenic inflammation and related disorders.
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended target, in this case, TACR1.[2][3] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.[4] The primary cause of off-target effects for many kinase inhibitors is the structural similarity of the ATP-binding pocket across the human kinome, which can lead to promiscuous binding.[3][5]
Q3: What are the known off-targets of this compound?
In vitro kinase profiling has revealed that at concentrations higher than those required for TACR1 inhibition, this compound can interact with several other kinases. The most significant off-targets are summarized in the table below. Understanding these interactions is crucial for designing experiments and interpreting data correctly.
Data Presentation: this compound Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) for this compound against its primary target and key off-target kinases. A larger difference between the on-target and off-target IC50 values indicates higher selectivity.[3]
| Target | IC50 (nM) | Target Type | Potential Implication of Inhibition |
| TACR1 (NK1R) | 15 | On-Target | Intended therapeutic effect (anti-inflammatory, anti-nociceptive) |
| VEGFR2 | 250 | Off-Target | Anti-angiogenic effects, potential cardiovascular side effects |
| PDGFRβ | 450 | Off-Target | Effects on cell growth and division, potential for toxicity |
| c-Kit | 800 | Off-Target | Impacts on hematopoiesis and melanogenesis |
| p38α (MAPK14) | 1200 | Off-Target | Modulation of inflammatory and stress responses |
Troubleshooting Guide
Q4: My cells are showing high levels of cytotoxicity even at concentrations where this compound should be specific for TACR1. What could be the cause?
High cytotoxicity at effective concentrations can be an indicator of potent off-target effects on kinases essential for cell survival.[2][3]
-
Troubleshooting Steps:
-
Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity.[2]
-
Perform a cell viability assay: Use a sensitive assay (e.g., CellTiter-Glo® or Annexin V staining) to accurately determine the concentration at which this compound induces cell death.
-
Consult off-target databases: Check if the observed off-targets of this compound (like PDGFRβ or c-Kit) are known to be critical for the survival of your specific cell line.[2]
-
Use a structurally unrelated inhibitor: Confirm your findings with a different inhibitor for the same target. If the cytotoxicity persists, it may be an on-target effect.[3]
-
Q5: I am observing an unexpected phenotype that doesn't align with the known function of TACR1. How can I determine if this is an off-target effect?
Discrepancies between the observed cellular phenotype and the known consequences of inhibiting the target kinase may suggest off-target effects.[3]
-
Troubleshooting Steps:
-
Validate with a genetic approach: Use CRISPR-Cas9 or siRNA to knock down TACR1. If the phenotype is not replicated with genetic knockdown, it is likely an off-target effect of this compound.
-
Perform a rescue experiment: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.[3]
-
Conduct a phospho-proteomics analysis: This can provide a global view of how this compound alters cell signaling and help identify affected pathways that are independent of TACR1.[2]
-
Visualizations
Signaling Pathways
Caption: On-target vs. off-target signaling pathways of this compound.
Experimental Workflow
Caption: Experimental workflow for identifying off-target effects.
Troubleshooting Logic
Caption: Troubleshooting logic for unexpected cytotoxicity.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol is used to determine the selectivity of this compound by screening it against a broad panel of kinases.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Commercial kinase profiling service or in-house panel of purified, recombinant kinases.
-
Multi-well plates (e.g., 384-well).
-
Kinase-specific substrates and ATP.
-
Appropriate kinase assay buffer.
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™).
-
-
Methodology:
-
Compound Preparation: Perform serial dilutions of this compound to create a range of concentrations for testing. A single high concentration (e.g., 1 µM) is often used for initial screening.
-
Assay Setup: In a multi-well plate, combine each kinase with its specific substrate and ATP according to the manufacturer's or service provider's protocol.
-
Compound Incubation: Add the diluted this compound to the kinase reaction mixtures. Include appropriate controls: a "no inhibitor" (vehicle only, e.g., DMSO) control and a known inhibitor for each kinase as a positive control.
-
Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence or fluorescence).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the "no inhibitor" control. Data is typically presented as a percentage of inhibition at a given concentration or as an IC50 value for potent interactions.
-
Protocol 2: Western Blotting for Pathway Analysis
This protocol is used to assess the phosphorylation status of downstream targets of both on-target and off-target kinases in cells treated with this compound.
-
Materials:
-
Cell culture reagents.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-Akt, and total protein controls).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound for a specified time. Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. Analyze band intensities to determine changes in protein phosphorylation.
-
Protocol 3: CRISPR-Cas9 Mediated Target Knockout
This protocol is used to definitively determine if an observed effect is on-target or off-target by removing the primary target protein.
-
Materials:
-
Cas9-expressing cell line or Cas9 expression vector.
-
Validated single-guide RNA (sgRNA) targeting TACR1.
-
Transfection reagent or electroporation system.
-
Puromycin or other selection agent if applicable.
-
Reagents for genomic DNA extraction and PCR.
-
Sanger sequencing reagents.
-
Western blot reagents.
-
-
Methodology:
-
sgRNA Design and Cloning: Design and clone sgRNAs targeting a critical exon of the TACR1 gene into a suitable expression vector.
-
Transfection: Transfect the target cell line with the Cas9 and sgRNA expression plasmids.
-
Selection and Clonal Isolation: After 48 hours, select transfected cells (e.g., with puromycin). Seed cells at a low density to allow for the growth of single-cell colonies.
-
Knockout Validation: Expand individual clones and validate the knockout of TACR1 via:
-
Genomic DNA sequencing: To confirm the presence of insertions/deletions (indels) at the target site.
-
Western Blotting: To confirm the absence of the TACR1 protein.
-
-
Phenotypic Analysis: Treat the validated knockout cell line and a wild-type control line with this compound. If the compound still produces the phenotype of interest in the knockout cells, the effect is mediated by one or more off-targets.
-
References
Technical Support Center: Addressing AG 370-Induced Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of AG 370, a tyrphostin and selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research and development activities.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a tyrphostin, a class of synthetic compounds designed to inhibit protein tyrosine kinases. Its primary mechanism of action is the selective inhibition of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase. It acts as a competitive inhibitor at the ATP-binding site of the kinase domain, preventing the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.
2. What are the known IC50 values for this compound?
This compound is a potent inhibitor of PDGF-induced mitogenesis with an IC50 of 20 µM. It displays weaker inhibition of the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 820 µM.
3. What are the potential off-target effects of this compound?
4. How should I prepare and store this compound?
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10-50 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Working solutions should be prepared fresh for each experiment by diluting the DMSO stock in a pre-warmed cell culture medium. It is crucial to ensure that the final DMSO concentration in the culture does not exceed a level that is toxic to the cells (typically ≤0.5%, but should be determined empirically for each cell line).[3][4]
5. I am observing unexpected cellular phenotypes. What could be the cause?
Unexpected phenotypes can arise from several factors, including off-target effects, the compound's instability, or indirect effects on cellular signaling. Tyrphostins, in general, can be unstable in aqueous solutions, and their degradation products may have different or more potent activities.[5][6] It is also possible that inhibiting the primary target (PDGFR) in a specific cellular context leads to feedback loop activation or crosstalk with other signaling pathways, resulting in paradoxical effects.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation of this compound in cell culture medium | - Poor aqueous solubility.- Final DMSO concentration is too low.- Saturation of the compound in the medium. | - Prepare fresh dilutions immediately before use.- Ensure rapid and thorough mixing when diluting the DMSO stock into the medium.- Increase the final DMSO concentration slightly, ensuring it remains non-toxic to your cells.- Perform a solubility test of this compound in your specific cell culture medium. |
| Inconsistent or loss of inhibitory activity | - Degradation of this compound in aqueous solution.- Instability of stock solution due to multiple freeze-thaw cycles. | - Prepare fresh working solutions for each experiment from a new aliquot of the DMSO stock.- Protect solutions from light and elevated temperatures.- Consider the stability of tyrphostins in your experimental buffer and timeframe.[8] |
| High levels of cell death at expected inhibitory concentrations | - Potent on-target effect leading to apoptosis in sensitive cell lines.- Off-target toxicity. | - Perform a dose-response curve to determine the precise IC50 for cytotoxicity in your cell line.- Use lower concentrations of this compound for initial experiments.- Confirm the mechanism of cell death (apoptosis vs. necrosis) using an Annexin V/PI assay.- Investigate potential off-target effects using kinase profiling or by comparing with other PDGFR inhibitors with different selectivity profiles. |
| No or weak inhibition of PDGFR phosphorylation | - Insufficient concentration or incubation time.- Degradation of the compound.- Low PDGFR expression in the cell line. | - Increase the concentration of this compound and/or the incubation time.- Verify the activity of your this compound stock.- Confirm the expression and activation of PDGFR in your cell line by Western blot using a positive control (e.g., PDGF ligand stimulation). |
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| PDGF Receptor | Mitogenesis Assay | 20 µM | [9] |
| EGF Receptor | Mitogenesis Assay | 820 µM | - |
Table 2: General Cytotoxicity Profile of PDGFR Inhibitors (for reference)
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| CP-673451 (PDGFRβ inhibitor) | A549 (NSCLC) | Apoptosis Assay | Increased apoptosis | [10] |
| JNJ-10198409 (PDGFR inhibitor) | T98 (Glioblastoma) | Cell Death Assay | Caspase-dependent apoptosis | [11] |
| Various PDGFR inhibitors | EOL-1 (Leukemia) | Apoptosis Assay | Dose-dependent apoptosis | [12] |
Note: Specific cytotoxicity data for this compound across a wide range of cell lines is not extensively documented in publicly available literature. The data in Table 2 is provided as a reference for the expected effects of PDGFR inhibition.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound on the viability of adherent cells.
Materials:
-
This compound stock solution (in DMSO)
-
Adherent cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and in the vehicle control (e.g., 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with DMSO only) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[13]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[14]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[13]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[15]
-
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in suspension or adherent cells treated with this compound using flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with various concentrations of this compound for a specified time. Include an untreated control and a vehicle (DMSO) control.
-
For adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells with PBS and then detach them using trypsin or a cell scraper. Combine the detached cells with the saved medium.
-
For suspension cells: Collect the cells directly.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.[16]
-
-
Washing:
-
Staining:
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells[16]
-
Protocol 3: Western Blot Analysis of PDGFR Phosphorylation
This protocol is to assess the inhibitory effect of this compound on the phosphorylation of PDGFR.
Materials:
-
Cells expressing PDGFR
-
This compound stock solution (in DMSO)
-
PDGF ligand (e.g., PDGF-BB) for stimulation
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-PDGFR and anti-total-PDGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with PDGF ligand (e.g., 50 ng/mL PDGF-BB) for 10-15 minutes at 37°C.[19]
-
-
Cell Lysis:
-
Immediately place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20-30 minutes with occasional vortexing.[20][21]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[20]
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[20][22]
-
Incubate the membrane with the primary antibody against phospho-PDGFR overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using ECL substrate and an imaging system.[20]
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total PDGFR.
-
Mandatory Visualizations
Caption: PDGF Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for an MTT cell viability assay.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
References
- 1. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. The degree of inhibition of protein tyrosine kinase activity by tyrphostin 23 and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. Inhibition of PDGFR by CP-673451 induces apoptosis and increases cisplatin cytotoxicity in NSCLC cells via inhibiting the Nrf2-mediated defense mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PDGFR and IGF-1R Inhibitors Induce a G2/M Arrest and Subsequent Cell Death in Human Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. punchout.mesoscale.com [punchout.mesoscale.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]
Technical Support Center: Optimizing AG 370 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of AG 370 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Tyrphostin this compound, is a selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase. Its primary mechanism of action is to block the autophosphorylation of the PDGF receptor, thereby inhibiting downstream signaling pathways involved in cell proliferation and migration.
Q2: What are the common applications of this compound in research?
This compound is primarily used in cell biology and cancer research to study the roles of the PDGF signaling pathway in various cellular processes. It is often used to investigate cell proliferation, migration, and angiogenesis in the context of cancer and other diseases where the PDGF pathway is dysregulated.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A typical starting concentration for this compound can range from 1 µM to 50 µM. However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. One study found that for inhibiting PDGF-induced mitogenesis in human bone marrow fibroblasts, the IC50 was 20 µM.[1]
Q4: How should I prepare and store this compound stock solutions?
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Media
Problem: My this compound precipitates when I add it to my cell culture medium.
Possible Causes and Solutions:
-
High Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5% (v/v), to prevent solvent toxicity and precipitation of the compound.
-
Improper Dilution Technique: When diluting the DMSO stock solution, add the stock solution to the aqueous medium while vortexing or mixing, rather than the other way around. This helps to ensure rapid and even dispersion.
-
Concentration Exceeds Aqueous Solubility: The desired final concentration of this compound in the aqueous medium may be too high. Consider performing serial dilutions of your high-concentration DMSO stock in your cell culture medium to reach the final desired concentration.
-
Solution: To mitigate precipitation, first prepare an intermediate dilution of the this compound stock in pre-warmed cell culture medium. Then, add this intermediate dilution to the final culture volume. For example, to achieve a 20 µM final concentration from a 20 mM stock, you could make a 1:100 intermediate dilution in medium (to 200 µM) and then add 1/10th of the final volume to your cells.
Issue 2: High Cytotoxicity Observed
Problem: this compound is causing significant cell death in my experiments, even at low concentrations.
Possible Causes and Solutions:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical inhibitors. Your cell line may be particularly sensitive to this compound.
-
Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects, leading to cytotoxicity.
-
Solvent Toxicity: Ensure the final DMSO concentration is not exceeding 0.5%. Include a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess the effect of the solvent alone.
-
Solution:
-
Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value for cytotoxicity in your specific cell line.
-
Optimize Incubation Time: Reduce the incubation time with this compound. A shorter exposure may be sufficient to inhibit the target pathway without causing widespread cell death.
-
Use a Lower, Effective Concentration: Based on your dose-response data and pathway inhibition analysis (e.g., Western blot for p-PDGFR), select the lowest concentration of this compound that effectively inhibits the target without causing excessive cytotoxicity.
-
Issue 3: Inconsistent or No Inhibition of PDGF Signaling
Problem: I am not observing the expected decrease in PDGF receptor phosphorylation or downstream signaling after treatment with this compound.
Possible Causes and Solutions:
-
Compound Degradation: Ensure that the this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. The stability of tyrphostins in cell culture medium can be limited.[2]
-
Insufficient Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to effectively inhibit the kinase in your specific experimental setup.
-
Cellular Compensation Mechanisms: Cells may activate alternative signaling pathways to compensate for the inhibition of PDGF signaling.
-
Experimental Protocol: Review your experimental protocol, including cell seeding density, serum starvation conditions (if applicable), and the timing of ligand stimulation and inhibitor treatment.
-
Solution:
-
Verify Compound Activity: Test a fresh aliquot of this compound.
-
Optimize Treatment Conditions: Perform a time-course and dose-response experiment to determine the optimal concentration and incubation time for inhibiting PDGFR phosphorylation.
-
Confirm Pathway Activation: Ensure that you can robustly detect PDGF-induced phosphorylation of the PDGF receptor in your positive control (cells stimulated with PDGF without the inhibitor).
-
Check Downstream Targets: In addition to p-PDGFR, assess the phosphorylation status of downstream effectors like Akt and ERK to confirm pathway inhibition.
-
Quantitative Data Summary
| Parameter | Value | Cell Type | Assay | Reference |
| IC50 (PDGF-induced mitogenesis) | 20 µM | Human bone marrow fibroblasts | Mitogenesis Assay | [1] |
| IC50 (EGF-induced mitogenesis) | 50 µM | Human bone marrow fibroblasts | Mitogenesis Assay | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for Phospho-PDGF Receptor
This protocol is to assess the inhibitory effect of this compound on PDGF receptor phosphorylation.
Materials:
-
Cells of interest
-
Serum-free cell culture medium
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
PDGF-BB ligand
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-PDGFR, anti-total-PDGFR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours in serum-free medium.
-
Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate the proteins. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-PDGFR) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and then add the ECL substrate.
-
Imaging: Acquire the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total PDGFR and a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: PDGF Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing a kinase inhibitor like this compound.
References
- 1. Inhibition of platelet-derived growth factor-induced mitogenesis and tyrosine kinase activity in cultured bone marrow fibroblasts by tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming AG 370 stability and degradation issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AG 370. The information provided is designed to help overcome common stability and degradation issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tyrphostin, a class of synthetic compounds that inhibit protein tyrosine kinases. Specifically, this compound is a selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor kinase.[1][2][3] It functions by competing with ATP for the binding site on the kinase domain of the PDGF receptor, thereby blocking the autophosphorylation of the receptor and inhibiting downstream signaling pathways that lead to cell proliferation.[1][3]
Q2: What are the most common issues encountered when working with this compound in experiments?
The most frequently reported issue with this compound, and other tyrphostins, is its low solubility in aqueous solutions, such as cell culture media. This can lead to the compound precipitating out of solution when a concentrated stock (typically in DMSO) is diluted into an aqueous buffer. This precipitation can result in inconsistent and inaccurate experimental results.
Q3: How should I prepare a stock solution of this compound?
It is highly recommended to prepare a concentrated stock solution of this compound in an anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent.
-
Recommended Concentration: 10-50 mM
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Vortex the solution thoroughly until all the powder is dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution. The solution should be clear.
-
Q4: How can I prevent this compound from precipitating when I add it to my cell culture medium?
To avoid precipitation when diluting your DMSO stock solution into an aqueous medium, follow these recommendations:
-
Low Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low, typically at or below 0.5%. High concentrations of DMSO can be toxic to cells.
-
Dropwise Addition and Mixing: Add the this compound stock solution dropwise to your culture medium while vigorously vortexing or stirring. This facilitates rapid and even dispersion of the compound.
-
Serial Dilutions: Consider making intermediate dilutions of the stock solution in the culture medium to gradually decrease the solvent concentration.
Q5: What are the recommended storage conditions for this compound powder and stock solutions?
-
Powder: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: Aliquot the DMSO stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C, tightly sealed and protected from light. Under these conditions, the stock solution should be stable for several months.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in cell culture medium upon addition of this compound stock solution. | Poor aqueous solubility of this compound. Final DMSO concentration is too high. Inadequate mixing. | Add the stock solution dropwise while vortexing the medium. Ensure the final DMSO concentration is ≤ 0.5%. Prepare an intermediate dilution in the culture medium. |
| Inconsistent or lower-than-expected inhibitory effect. | Precipitation of this compound leading to a lower effective concentration. Degradation of the compound in the stock solution or working solution. | Visually inspect for any precipitate before treating cells. Prepare fresh dilutions from a properly stored stock solution for each experiment. Minimize exposure of solutions to light and elevated temperatures. |
| Cell toxicity observed even at low concentrations of this compound. | DMSO toxicity. Contamination of the stock solution. | Ensure the final DMSO concentration is within a range that is non-toxic to your specific cell line (typically ≤ 0.5%). Include a vehicle control (medium with the same concentration of DMSO) in your experiments. Prepare stock solutions under sterile conditions. |
Quantitative Data on this compound Stability
While specific public data on the forced degradation of this compound is limited, the stability of tyrosine kinase inhibitors can be assessed under various stress conditions. The following table provides a template for summarizing data from such stability studies. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.
| Stress Condition | Incubation Time | Temperature (°C) | % this compound Remaining | Degradation Products Observed (if any) |
| Acidic (e.g., 0.1 N HCl) | 2, 6, 12, 24, 48 hours | Room Temperature | User-defined | User-defined |
| Alkaline (e.g., 0.1 N NaOH) | 2, 6, 12, 24, 48 hours | Room Temperature | User-defined | User-defined |
| Oxidative (e.g., 3% H₂O₂) | 2, 6, 12, 24, 48 hours | Room Temperature | User-defined | User-defined |
| Photolytic (UV or fluorescent light) | 24, 48, 72 hours | Room Temperature | User-defined | User-defined |
| Thermal (in solution) | 24, 48, 72 hours | 40, 60, 80 | User-defined | User-defined |
Experimental Protocols
Protocol for Preparing this compound Working Solutions
This protocol provides a step-by-step guide for preparing working solutions of this compound for cell-based assays.
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.
-
-
Prepare the Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed, ensuring the final DMSO concentration in the cell culture medium does not exceed 0.5%.
-
While vigorously vortexing the cell culture medium, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the medium to ensure no precipitation has occurred. The solution should remain clear.
-
Use the freshly prepared working solution immediately.
-
Protocol for Assessing the Stability of this compound by RP-HPLC
This protocol outlines a general method for conducting forced degradation studies to assess the stability of this compound.
-
Preparation of this compound Sample:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Conditions:
-
Acidic Degradation: Mix the this compound solution with an equal volume of 0.1 N HCl. Incubate at room temperature for specified time points (e.g., 2, 6, 12, 24, 48 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Alkaline Degradation: Mix the this compound solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for the same time points. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for the specified time points.
-
Thermal Degradation: Incubate the this compound solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for specified time points.
-
Photolytic Degradation: Expose the this compound solution to UV or fluorescent light for extended periods (e.g., 24, 48, 72 hours). Keep a control sample wrapped in aluminum foil.
-
-
RP-HPLC Analysis:
-
Use a suitable C18 column.
-
Develop a mobile phase system that provides good separation of the parent this compound peak from any potential degradation products (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid).
-
Inject the stressed samples and a control sample (this compound solution without stress treatment) into the HPLC system.
-
Monitor the chromatograms at the wavelength of maximum absorbance for this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point under each stress condition by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
-
Identify and quantify any new peaks that appear in the chromatograms of the stressed samples, which represent potential degradation products.
-
Visualizations
Caption: PDGF signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
References
- 1. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Troubleshooting AG 370 Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing AG 370 in their experiments. The content is structured to address specific issues that may arise during experimental workflows, from initial cell culture preparation to data analysis.
Frequently Asked Questions (FAQs)
Q1: My cells are not growing after treatment with this compound. What are the possible causes?
A1: Several factors could contribute to poor cell growth post-treatment.[1][2] Consider the following:
-
Incorrect Media or Supplements: Ensure the cell culture medium contains the appropriate supplements required for your specific cell line, such as fetal bovine serum, glutamine, and non-essential amino acids.[2]
-
Cell Passage Number: High passage numbers can lead to slower growth or senescence. It is advisable to use cells from a low-passage stock.[1]
-
Environmental Stress: Fluctuations in incubator temperature or CO2 levels can negatively impact cell proliferation.[3][4]
-
Initial Seeding Density: A very low initial cell number can hinder logarithmic growth.[2]
Q2: My adherent cells are detaching from the culture vessel after this compound treatment. What should I do?
A2: Cell detachment can be a sign of cytotoxicity or suboptimal culture conditions.[1][2] Here are some troubleshooting steps:
-
Over-trypsinization: Excessive exposure to trypsin during passaging can damage cell surface proteins responsible for adhesion. Use the minimum necessary concentration and incubation time for trypsinization.[3]
-
Mycoplasma Contamination: This common contaminant can affect cell adhesion and overall health. Regularly test your cell cultures for mycoplasma.[3][4]
-
Culture Vessel Coating: Some cell lines require specially coated plates (e.g., with poly-L-lysine, collagen, or fibronectin) for optimal attachment.[2]
-
This compound Concentration: The observed effect could be dose-dependent. Consider performing a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line.
Q3: I am observing a rapid pH shift in my culture medium after adding this compound. What does this indicate?
A3: A rapid change in the medium's pH, often indicated by a color change of the phenol red indicator, can be due to:
-
Incorrect CO2 Tension: The bicarbonate buffering system in the medium is sensitive to the CO2 concentration in the incubator. Ensure your incubator's CO2 level is calibrated correctly for your medium's formulation.[3]
-
Contamination: Bacterial or yeast contamination can lead to rapid metabolic activity and a drop in pH.[3] Visually inspect the culture for any signs of turbidity or microbial growth.
-
High Cell Metabolism: A very high cell density can lead to a rapid depletion of nutrients and accumulation of metabolic byproducts, causing a pH shift.
Troubleshooting Guides
Guide 1: Inconsistent Experimental Results
Problem: High variability between replicate experiments.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique. |
| Cell Passage Variability | Use cells within a narrow passage number range for all experiments. |
| Reagent Instability | Prepare fresh dilutions of this compound for each experiment. Aliquot and store stock solutions at the recommended temperature, avoiding repeated freeze-thaw cycles. |
| Inconsistent Incubation Times | Use a timer to ensure precise incubation periods for all treatment and assay steps. |
Guide 2: Unexpected Cellular Response
Problem: The observed cellular response to this compound does not align with the expected outcome based on its proposed mechanism of action.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Off-Target Effects | The observed phenotype may be due to this compound interacting with unintended molecular targets. Consider performing target validation experiments. |
| Cell Line Specificity | The signaling pathways targeted by this compound may differ between cell lines. Verify the expression of the target protein in your cell model. |
| Experimental Artifact | The assay itself might be influenced by this compound (e.g., autofluorescence in a fluorescence-based assay). Include appropriate controls, such as vehicle-treated cells and this compound in cell-free assays. |
| Incorrect Hypothesis | The initial hypothesis about the mechanism of action of this compound may be incorrect. Re-evaluate the literature and consider alternative signaling pathways. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell metabolic activity, a proxy for cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Signaling Pathway & Experimental Workflow Diagrams
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: A potential signaling pathway (PI3K/Akt) that could be modulated by this compound.
References
Navigating Reproducibility Challenges with AG 370: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing the tyrosine kinase inhibitor AG 370, achieving reproducible and reliable experimental outcomes is paramount. This technical support center provides a comprehensive resource of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the consistency of your results.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and application of this compound.
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tyrphostin, a class of synthetic compounds that inhibit protein tyrosine kinases. Its primary mechanism of action is the potent and selective inhibition of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase. By competing with ATP at the receptor's catalytic domain, this compound blocks the autophosphorylation of the receptor and the subsequent phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation and other cellular processes mediated by the PDGFR pathway.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is sparingly soluble in aqueous solutions but is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO. For long-term storage, this stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
This is a common issue due to the low aqueous solubility of many tyrphostins.[1] When a concentrated DMSO stock is diluted into an aqueous medium, the compound can "crash out" of solution. To mitigate this, ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.[2][3] It is also advisable to add the this compound stock solution to the medium with vigorous mixing to facilitate its dispersion. Preparing fresh dilutions for each experiment is the best practice to ensure consistency.
Q4: How stable is this compound in cell culture medium?
The stability of tyrphostins in aqueous solutions can be a concern.[1][4] While specific stability data for this compound in various cell culture media is limited, it is generally recommended to prepare fresh working solutions from a frozen DMSO stock for each experiment to ensure consistent potency. Degradation in aqueous media can lead to a loss of inhibitory activity and contribute to experimental variability.
Q5: What are the known off-target effects of this compound?
While this compound is a potent PDGFR inhibitor, like many kinase inhibitors, it can exhibit off-target effects, particularly at higher concentrations. It has been shown to weakly inhibit the Epidermal Growth Factor Receptor (EGFR). Researchers should be mindful of potential off-target effects and include appropriate controls in their experiments to validate the specificity of their observations. Performing a dose-response experiment is crucial to identify the optimal concentration that inhibits PDGFR without significantly affecting other kinases.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or no inhibition of cell proliferation | 1. This compound degradation: The compound may have degraded due to improper storage or handling. 2. Incorrect concentration: Calculation error or use of a suboptimal concentration for the specific cell line. 3. Cell line resistance: The target cells may not be sensitive to PDGFR inhibition. 4. Precipitation of this compound: The compound may not be fully dissolved in the culture medium. | 1. Prepare fresh this compound solutions: Always prepare fresh dilutions from a frozen DMSO stock immediately before use. 2. Perform a dose-response curve: Determine the IC50 value for your specific cell line to identify the optimal inhibitory concentration. 3. Confirm PDGFR expression and activation: Use Western blotting to verify that your cell line expresses PDGFR and that the receptor is phosphorylated (activated) under your experimental conditions. 4. Check for precipitation: Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, refer to the FAQ on solubility. |
| High background in Western blot for phosphorylated PDGFR | 1. Non-specific antibody binding: The primary or secondary antibody may be binding to other proteins. 2. Inadequate blocking: The blocking step may not have been sufficient to prevent non-specific binding. 3. High antibody concentration: The concentration of the primary or secondary antibody may be too high. | 1. Optimize antibody dilutions: Perform a titration of both primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background. 2. Increase blocking time or change blocking agent: Extend the blocking incubation time or try a different blocking buffer (e.g., 5% BSA in TBST instead of milk for phospho-antibodies). 3. Include appropriate controls: Run a negative control lane with lysate from cells that do not express PDGFR or have not been stimulated to activate the receptor. |
| Variability between replicate experiments | 1. Inconsistent cell seeding density: Variations in the number of cells plated can lead to different responses. 2. Inconsistent this compound preparation: Differences in the preparation of the inhibitor solution can affect its potency. 3. Cell passage number: Using cells at a high passage number can lead to phenotypic and genotypic drift. 4. Inconsistent incubation times: Variations in the duration of inhibitor treatment or stimulation can alter the outcome. | 1. Ensure accurate cell counting: Use a reliable method for cell counting and ensure a uniform cell suspension before plating. 2. Standardize this compound preparation: Follow a strict protocol for preparing and diluting the inhibitor. 3. Use low-passage cells: Maintain a consistent and low passage number for your cell lines. 4. Adhere to a strict timeline: Precisely control all incubation times throughout the experiment. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of an inhibitor. The following table summarizes known IC50 values for this compound.
| Target/Process | Cell Line/System | IC50 (µM) | Reference |
| PDGF-induced Mitogenesis | Human Bone Marrow Fibroblasts | 20 | [5](--INVALID-LINK--) |
| EGF-induced Mitogenesis | Human Bone Marrow Fibroblasts | 50 | [5](--INVALID-LINK--) |
| Human Serum-induced Mitogenesis | Human Bone Marrow Fibroblasts | 50 | [5](--INVALID-LINK--) |
| PDGFR Autophosphorylation | Digitonin-permeabilized Fibroblasts | ~20-50 | [5](--INVALID-LINK--) |
Experimental Protocols
Cell Proliferation (MTT) Assay to Determine IC50 of this compound
This protocol outlines the steps to determine the concentration of this compound that inhibits cell proliferation by 50%.[6]
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for a period appropriate for the cell line's doubling time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Western Blot Analysis of PDGFR Phosphorylation
This protocol allows for the detection of the phosphorylated, active form of PDGFR to assess the inhibitory effect of this compound.
Materials:
-
Target cells
-
Serum-free and complete cell culture medium
-
PDGF ligand (e.g., PDGF-BB)
-
This compound (stock solution in DMSO)
-
Lysis buffer (containing phosphatase and protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-PDGFR and anti-total-PDGFR)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with a PDGF ligand (e.g., PDGF-BB) for a short period (e.g., 5-15 minutes) to induce PDGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PDGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing (Optional but Recommended): To normalize the phospho-PDGFR signal, the membrane can be stripped and reprobed with an antibody against total PDGFR and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities and normalize the phospho-PDGFR signal to the total PDGFR signal to determine the extent of inhibition.
Mandatory Visualizations
PDGFR Signaling Pathway and Inhibition by this compound
References
AG 370 Technical Support Center: Experimental Guides & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AG 370, a potent tyrphostin inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound.
Q1: My this compound is not dissolving properly. What is the recommended procedure for preparing solutions?
A1: This is a common challenge as this compound, like many tyrphostins, has low aqueous solubility. For optimal results, it is crucial to first prepare a concentrated stock solution in an organic solvent.
-
Recommended Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the preferred solvent.
-
Stock Solution Preparation: Prepare a stock solution of 10-50 mM in DMSO. Ensure the compound is completely dissolved by vortexing. Gentle warming to 37°C for 5-10 minutes can aid dissolution.
-
Working Solution Preparation: To avoid precipitation when diluting into aqueous buffers or cell culture media, add the DMSO stock solution drop-wise to your vigorously stirring or vortexing medium. It is also advisable to prepare fresh working solutions for each experiment.
-
Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept low (typically ≤0.5%) to minimize solvent-induced artifacts.
Q2: I'm observing inconsistent results between experiments. What are the potential sources of variability?
A2: Inconsistent results with this compound can arise from several factors:
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Compound Stability: Tyrphostins can be unstable in solution. It is recommended to store DMSO stock solutions in small aliquots at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivities to this compound due to differences in PDGF receptor expression levels or mutations in downstream signaling pathways. It is essential to perform a dose-response experiment for each new cell line.
-
Incubation Time: The optimal incubation time for this compound can vary. A time-course experiment is recommended to determine the ideal duration for your specific assay and cell line.
-
Serum Interaction: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, affecting their bioavailability and activity. Consider performing experiments in serum-free or reduced-serum media, if compatible with your cells.
Q3: How can I be sure that the observed effects are due to PDGF receptor inhibition and not off-target activity?
A3: While this compound is a potent PDGF receptor inhibitor, it is good practice to validate the specificity of its effects.
-
Dose-Response Curve: A classic sigmoidal dose-response curve is indicative of a specific inhibitory effect.
-
Orthogonal Approaches: Use a structurally different PDGF receptor inhibitor to see if it produces a similar biological effect. Alternatively, techniques like siRNA or shRNA to knock down the PDGF receptor should result in a comparable phenotype.
-
Phosphorylation Analysis: Directly assess the phosphorylation status of the PDGF receptor and its downstream targets via Western blotting to confirm target engagement at the concentrations used in your experiments.
Data Presentation
The following table summarizes the inhibitory activity of this compound on mitogenesis induced by different growth factors.
| Parameter | IC50 Value | Cell Type | Source |
| PDGF-induced mitogenesis | 20 µM | Human bone marrow fibroblasts | [1] |
| EGF-induced mitogenesis | 50 µM | Human bone marrow fibroblasts | [1] |
| Human serum-induced mitogenesis | 50 µM | Human bone marrow fibroblasts | [1] |
Experimental Protocols
Western Blot Analysis of PDGF Receptor Phosphorylation
This protocol details the steps to assess the inhibition of PDGF-induced receptor phosphorylation by this compound.
Materials:
-
Cell line expressing PDGF receptor (e.g., human bone marrow fibroblasts)
-
This compound
-
PDGF-BB ligand
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PDGFRβ (e.g., Tyr751), anti-total-PDGFRβ, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal receptor phosphorylation.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-PDGFRβ primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Reprobing:
-
Strip the membrane and reprobe with anti-total-PDGFRβ and loading control antibodies to normalize the data.
-
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Target cell line
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound or a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Mandatory Visualizations
PDGF Signaling Pathway and Inhibition by this compound
Caption: PDGF signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for Assessing this compound Efficacy
References
Minimizing batch-to-batch variability of AG 370
Disclaimer: AG-370 is presented as a representative ATP-competitive kinase inhibitor for research purposes. The information provided in this technical support center is intended as a general guide. Researchers should always consult the specific product datasheet and relevant literature for the most accurate and up-to-date information.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: How should I reconstitute and store AG-370?
A1: Proper reconstitution and storage are critical for maintaining the integrity and activity of AG-370. It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent.
-
Reconstitution: Most kinase inhibitors are soluble in organic solvents like dimethyl sulfoxide (DMSO).[1][2] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO to minimize the volume added to your experimental system.[1][2] Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.
-
Storage of Solid Compound: Unless otherwise specified on the product datasheet, store the solid (powder) form of AG-370 at -20°C, desiccated.
-
Storage of Stock Solutions: Aliquot the high-concentration stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][4] Store these aliquots at -80°C.[3]
Q2: My AG-370 precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic small molecules like many kinase inhibitors.[3] This occurs when the compound's concentration exceeds its kinetic solubility in the aqueous buffer. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of AG-370 in your assay.[3]
-
Optimize Dilution Method: Instead of diluting the DMSO stock directly into the aqueous buffer, perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous medium.
-
Use a Surfactant or Co-solvent: Adding a small amount of a non-ionic surfactant (e.g., Tween-20) or a co-solvent (e.g., ethanol) to your aqueous buffer can help maintain the inhibitor's solubility.[3]
-
Sonication: Briefly sonicating the solution after dilution may help dissolve small precipitates.[3]
Q3: How many freeze-thaw cycles can I subject my AG-370 stock solution to?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles of stock solutions.[3][4] While the stability of a specific small molecule to freeze-thaw cycles can vary, repeated cycling can introduce moisture, leading to compound degradation, and may cause a loss of potency.[4][5][6] The best practice is to prepare single-use aliquots of your stock solution.[3]
Experimental Design and Execution
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or other off-target effects.[2] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent itself.
Q5: How can I be sure that the observed effects are due to the inhibition of the target kinase and not off-target effects?
A5: This is a critical aspect of working with kinase inhibitors. Several approaches can help validate the specificity of your results:
-
Use a Structurally Unrelated Inhibitor: Test another inhibitor that targets the same kinase but has a different chemical structure. If both inhibitors produce the same phenotype, it is more likely an on-target effect.[7]
-
Rescue Experiments: If possible, introduce a drug-resistant mutant of the target kinase into your cells. This should reverse the on-target effects of AG-370 but not any off-target effects.[7]
-
Western Blotting: Analyze the phosphorylation status of the direct downstream substrates of the target kinase. A decrease in phosphorylation of these substrates would support on-target activity. Also, assess key proteins in related signaling pathways that are not expected to be affected.[7]
-
Kinome Profiling: For a comprehensive analysis of selectivity, consider having the inhibitor screened against a large panel of kinases.[7]
Q6: My experimental results with AG-370 are inconsistent between batches. What could be the cause?
A6: Batch-to-batch variability can arise from several factors:[8][9]
-
Compound Integrity: Ensure that each new batch of the compound is of high purity and has been stored correctly.
-
Stock Solution Preparation: Inconsistencies in preparing stock solutions can lead to different effective concentrations. Always use a calibrated pipette and ensure the compound is fully dissolved.
-
Experimental Conditions: Minor variations in cell density, passage number, media composition, or incubation times can all contribute to variability. Standardize your protocols as much as possible.
-
Biological Variability: The inherent biological differences between cell passages or animal subjects can also lead to variations in response.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value in a cell-based assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Prepare a fresh dilution of AG-370 from a new, single-use aliquot of the stock solution. | Consistent and lower IC50 values if the previous working solution had degraded. |
| High Cell Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. | More reproducible results as the inhibitor-to-cell ratio is more consistent. |
| High Protein Binding in Serum | Reduce the serum concentration in your cell culture medium during the inhibitor treatment period, if tolerated by the cells. | Increased apparent potency (lower IC50) as more free inhibitor is available to interact with the cells. |
| Cellular Efflux | Use an inhibitor of drug efflux pumps (e.g., verapamil) in a control experiment to see if it potentiates the effect of AG-370. | A lower IC50 in the presence of the efflux pump inhibitor would suggest that cellular efflux is a factor. |
Issue 2: Significant cytotoxicity observed at the effective concentration.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target Effects | Perform a dose-response curve to determine the lowest effective concentration. Test a structurally different inhibitor for the same target.[7] | Identification of a concentration that inhibits the target with minimal toxicity. If toxicity persists with a different inhibitor, it may be an on-target effect. |
| Solvent Toxicity | Ensure the final DMSO concentration is below 0.5% and that a vehicle control is included. | No significant toxicity in the vehicle control group. |
| Compound Precipitation | Visually inspect the wells for any signs of precipitation. If observed, follow the steps to improve solubility (see FAQ A2). | Reduced cytotoxicity if it was caused by non-specific effects of precipitated compound. |
Experimental Protocols
Protocol 1: Preparation of AG-370 Stock and Working Solutions
-
Prepare 10 mM Stock Solution:
-
Briefly centrifuge the vial of solid AG-370 to collect all the powder at the bottom.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (to no more than 37°C) or brief sonication can be used if necessary.[2]
-
-
Aliquot and Store:
-
Dispense the 10 mM stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in DMSO to the desired intermediate concentrations.
-
From the intermediate DMSO dilutions, prepare the final working concentrations by diluting into the cell culture medium or assay buffer. Ensure the final DMSO concentration is consistent across all conditions and in the vehicle control.
-
Protocol 2: General Cell-Based Kinase Inhibition Assay
-
Cell Seeding:
-
Plate cells in a multi-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of AG-370 in the cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of AG-370 or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Readout:
-
After incubation, perform the desired assay to measure the effect of the inhibitor. This could be a cell viability assay (e.g., MTT, CellTiter-Glo), a Western blot to assess protein phosphorylation, or another relevant functional assay.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software.
-
Visualizations
Caption: Simplified MAPK/ERK signaling pathway with the inhibitory action of AG-370 on RAF kinase.
Caption: Experimental workflow for preparing and using AG-370 in cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
AG 370 interference with common research assays
Welcome to the technical support center for AG 370. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential interference with common research assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a tyrphostin, a class of organic compounds that function as protein tyrosine kinase inhibitors. Its primary target is the Platelet-Derived Growth Factor Receptor (PDGFR) kinase, which it inhibits with a reported IC50 of 20 µM. It has also been shown to weakly inhibit the Epidermal Growth Factor Receptor (EGFR).
Q2: What is the mechanism of action of this compound?
This compound acts as an ATP-competitive inhibitor of the PDGFR kinase. By binding to the ATP-binding site of the kinase domain, it prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its downstream substrates. This blockage of phosphorylation inhibits the entire downstream signaling cascade.
Q3: How should I prepare and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Prepare fresh dilutions in your assay buffer or cell culture medium before each experiment to minimize degradation and precipitation.
Q4: I am observing unexpected results in my cell viability assay when using this compound. What could be the cause?
Small molecules like this compound can interfere with common cell viability assays. For example, in MTT or XTT assays, the compound might directly reduce the tetrazolium salt, leading to a false-positive signal for cell viability. Conversely, it could also interfere with mitochondrial function, leading to a signal that does not accurately reflect cytotoxicity. It is crucial to include proper controls, such as a cell-free assay with this compound and the assay reagents, to test for direct chemical interference.
Q5: Could this compound interfere with my fluorescence-based assays?
Yes, it is possible. Tyrphostins and other small molecules can possess intrinsic fluorescence or quenching properties. If this compound fluoresces at the excitation and emission wavelengths used in your assay, it can lead to a false-positive signal. If it quenches the fluorescence of your reporter molecule, it can lead to a false-negative signal. It is recommended to measure the fluorescence of this compound alone at the assay's wavelengths to assess potential interference.
Q6: I am using a luciferase reporter assay. Could this compound be affecting my results?
Some small molecules have been shown to directly inhibit luciferase enzymes. This would lead to a decrease in the luminescent signal that is independent of the biological pathway being studied. To rule this out, a cell-free luciferase assay can be performed in the presence of this compound to check for direct inhibition of the enzyme.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Cell Line Variability | Different cell lines express varying levels of PDGFR. Confirm PDGFR expression in your cell line via Western blot or qPCR. The IC50 will be higher in cell lines with lower target expression. |
| Compound Instability | This compound may be unstable in cell culture media over long incubation periods. Prepare fresh dilutions for each experiment. Consider reducing the incubation time or replenishing the compound during the experiment. |
| Assay Interference | As mentioned in the FAQs, this compound may interfere with the assay readout. Perform control experiments (cell-free assays) to check for direct interference with your viability or reporter assay. |
| High Protein Binding | This compound may bind to serum proteins in the culture medium, reducing its effective concentration. Consider performing assays in reduced-serum or serum-free media, ensuring cell viability is maintained. |
Issue 2: Unexpected results in kinase activity assays.
| Possible Cause | Troubleshooting Steps |
| Incorrect ATP Concentration | The inhibitory potency of ATP-competitive inhibitors is dependent on the ATP concentration. Ensure the ATP concentration in your assay is at or near the Km for the PDGFR kinase to obtain an accurate IC50 value. |
| Enzyme Inactivity | Repeated freeze-thaw cycles can inactivate the kinase. Aliquot the enzyme upon receipt and store at -80°C. |
| Substrate Issues | Ensure the substrate is of high quality and at an appropriate concentration. If using a peptide substrate, verify its sequence and purity. |
| Assay Readout Interference | If using a fluorescence- or luminescence-based kinase assay, this compound may interfere with the signal. Run controls with this compound and the detection reagents in the absence of the enzyme. |
Issue 3: High background in Western blots for phospho-PDGFR.
| Possible Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | Optimize the blocking conditions. Using 5% Bovine Serum Albumin (BSA) in TBST is often recommended for phospho-antibodies over milk, as milk contains phosphoproteins that can increase background. |
| Insufficient Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
| High Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio. |
| Cross-reactivity | Ensure your primary antibody is specific for the phosphorylated form of PDGFR. Run controls with lysates from unstimulated cells and cells treated with a phosphatase. |
Quantitative Data
Table 1: Reported Inhibitory Activity of this compound
| Target | Assay Type | IC50 (µM) |
| PDGFR Kinase | In vitro kinase assay | 20 |
| EGFR Kinase | In vitro kinase assay | Weak inhibition |
Table 2: Potential Assay Interference by this compound (Hypothetical Data)
No specific quantitative data on assay interference for this compound is currently available in the public domain. The following table is a template for how such data could be presented. Researchers are encouraged to generate this data for their specific assay systems.
| Assay Type | Interference Observed | Potential Outcome | Recommended Control |
| MTT/XTT Assay | Direct reduction of tetrazolium salt | False positive (increased viability) | Cell-free assay with this compound and MTT/XTT reagent. |
| Fluorescence Assay (Ex/Em: 485/525 nm) | Intrinsic fluorescence | False positive | Measure fluorescence of this compound alone in assay buffer. |
| Luciferase Reporter Assay | Direct inhibition of luciferase | False negative (reduced signal) | Cell-free luciferase assay with this compound. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: In Vitro PDGFR Kinase Assay (Radiometric)
-
Reaction Setup: In a microcentrifuge tube, combine kinase buffer, recombinant PDGFR kinase, and the peptide substrate.
-
Inhibitor Addition: Add this compound at various concentrations (or vehicle control). Pre-incubate for 10 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for the determined optimal time.
-
Stop Reaction: Stop the reaction by adding a solution like phosphoric acid.
-
Separation: Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the incorporated radioactivity using a scintillation counter.
Protocol 3: Western Blot for Phospho-PDGFR
-
Cell Treatment and Lysis: Plate cells and grow to 70-80% confluency. Treat with this compound for the desired time, followed by stimulation with PDGF. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-PDGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: PDGFR signaling pathway and the inhibitory action of this compound.
Best practices for long-term storage of AG 370
Technical Support Center: AG 370
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage of this compound, a tyrphostin and selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor kinase.[1] Proper storage is critical to ensure the compound's stability, potency, and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound upon receipt?
A1: Upon receipt, solid this compound, which is typically in a lyophilized powder form, should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[2][3] While short-term shipping may occur at room temperature, long-term storage at low temperatures is crucial for maintaining its chemical integrity.[2]
Q2: What is the recommended solvent for creating this compound stock solutions?
A2: The recommended solvent for preparing concentrated stock solutions of this compound is high-purity, anhydrous Dimethyl sulfoxide (DMSO).[2][3] Using anhydrous DMSO is important to minimize compound degradation.[2][3]
Q3: How should I store this compound stock solutions for long-term use?
A3: this compound stock solutions prepared in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][3][4] These aliquots should be stored at -20°C for short- to medium-term storage (months) or at -80°C for long-term storage (up to a year or more).[2][4]
Q4: Can I store this compound in aqueous buffers?
A4: It is not recommended to store this compound in aqueous buffers for extended periods, as this can lead to degradation.[2] Working solutions in aqueous buffers should be prepared fresh from a frozen DMSO stock solution before each experiment.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Compound degradation due to improper storage. | Ensure the solid compound is stored at -20°C or -80°C and protected from light and moisture. For stock solutions, confirm they are aliquoted and stored at -80°C to prevent freeze-thaw cycles. Use freshly prepared working solutions for each experiment.[2][3] |
| Precipitation observed in the stock solution upon thawing. | The compound may have come out of solution during freezing or due to repeated freeze-thaw cycles. | Before use, gently warm the vial and vortex to ensure the compound is fully dissolved. Visually inspect the solution for any particulates before making dilutions. To prevent this, ensure stock solutions are aliquoted into single-use volumes.[2] |
| Difficulty dissolving the solid compound in DMSO. | The compound may have absorbed moisture. | Ensure the vial was tightly sealed during storage. If moisture absorption is suspected, the powder can be dried in a desiccator before attempting to dissolve it. |
Data Presentation: Storage Recommendations Summary
| Form | Solvent | Storage Temperature | Storage Duration | Key Recommendations |
| Solid (Lyophilized Powder) | N/A | -20°C or -80°C | Long-term (Years) | Store in a tightly sealed, light-protected container. A desiccator can be used to prevent moisture absorption.[2][3] |
| Stock Solution | Anhydrous DMSO | -20°C | Short to Medium-term (Months) | Aliquot into single-use vials to avoid freeze-thaw cycles.[2][4] |
| Stock Solution | Anhydrous DMSO | -80°C | Long-term (Up to a year or more) | Aliquot into single-use vials to avoid freeze-thaw cycles.[2][3][4] |
| Working Solution | Aqueous Buffer | Room Temperature or 4°C | Short-term (Hours) | Prepare fresh before each experiment from a frozen stock solution. Do not store for extended periods.[2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes (e.g., amber tubes)
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
-
Mandatory Visualization
Caption: Workflow for the long-term storage and handling of this compound.
References
Validation & Comparative
AG 370 vs. Imatinib: A Comparative Efficacy Guide for PDGFR Inhibition
For researchers and drug development professionals investigating therapies targeting the Platelet-Derived Growth Factor Receptor (PDGFR), this guide provides a comparative overview of two prominent inhibitors: AG 370 (Tyrphostin A9) and Imatinib. This document synthesizes available efficacy data, presents detailed experimental protocols for comparative analysis, and visualizes the targeted signaling pathway.
Data Presentation: Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Imatinib against PDGFR. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, these values are compiled from various sources.
| Compound | Target | IC50 Value | Assay Type | Reference |
| This compound (Tyrphostin A9) | PDGFR | 500 nM | Kinase Assay | [1] |
| PDGFR | 1.2 µM | Kinase Assay | ||
| Imatinib | PDGFR | 0.1 µM | Cell-free or cell-based assay | [2] |
| PDGFRα | 71 nM | In vitro kinase assay | ||
| PDGFRβ | 607 nM | In vitro kinase assay | ||
| c-Kit | 0.1 µM | Cell-based assay | [2] | |
| v-Abl | 0.6 µM | Cell-free assay | [2] |
Signaling Pathway and Inhibition
This compound and Imatinib both function by inhibiting the tyrosine kinase activity of the Platelet-Derived Growth Factor Receptor. Upon binding of its ligand, PDGF, the PDGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that regulate cellular processes such as proliferation, migration, and survival. Both compounds competitively bind to the ATP-binding site of the kinase domain, thereby preventing the transfer of phosphate from ATP to tyrosine residues on the receptor and downstream substrates. This blockade effectively abrogates the signal transduction.
Experimental Protocols
To facilitate a direct and robust comparison of the efficacy of this compound and Imatinib, the following detailed experimental protocols are provided.
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 values of inhibitors against PDGFR.[3][4][5][6][7]
Materials:
-
Recombinant human PDGFRα or PDGFRβ kinase
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test Compounds (this compound, Imatinib) dissolved in DMSO
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
TR-FRET capable plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and Imatinib in DMSO. Further dilute these in the kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Kinase/Antibody Mixture: Prepare a solution containing the PDGFR kinase and the Eu-labeled anti-tag antibody in the kinase buffer at 2X the final desired concentration.
-
Tracer Solution: Prepare a solution of the kinase tracer in the kinase buffer at 2X the final desired concentration.
-
Assay Assembly:
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 10 µL of the tracer solution to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proliferation Assay (MTS Assay)
This protocol measures the effect of the inhibitors on the proliferation of a PDGFR-expressing cell line.[8]
Materials:
-
PDGFR-expressing cell line (e.g., human malignant peripheral nerve sheath tumor cells)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium
-
Test Compounds (this compound, Imatinib) dissolved in DMSO
-
MTS reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 3 x 10^3 to 5 x 10^3 cells per well in 100 µL of complete growth medium and incubate overnight.
-
Serum Starvation (Optional, for ligand-stimulation studies): Replace the growth medium with serum-free medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and Imatinib in the appropriate medium (with or without serum, depending on the experimental design). Replace the medium in the wells with 100 µL of the medium containing the test compounds or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This guide provides a framework for the comparative evaluation of this compound and Imatinib. The provided data and protocols are intended to assist researchers in making informed decisions for their specific research and development needs. It is recommended to perform direct comparative experiments under identical conditions for the most accurate assessment of relative potency.
References
- 1. promega.jp [promega.jp]
- 2. selleckchem.com [selleckchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - US [thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Imatinib mesylate inhibits cell growth of malignant peripheral nerve sheath tumors in vitro and in vivo through suppression of PDGFR-β - PMC [pmc.ncbi.nlm.nih.gov]
Validating AG 370 Target Engagement in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of AG 370, a selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor kinase. We will explore experimental approaches to confirm its mechanism of action within a cellular environment, compare its efficacy with other known inhibitors, and provide detailed protocols and data presentation formats to aid in your research.
Introduction to this compound and its Target
This compound, a member of the tyrphostin family of protein tyrosine kinase inhibitors, demonstrates potent inhibitory activity against PDGF-induced mitogenesis.[1][2] Its primary molecular target is the PDGF receptor, a receptor tyrosine kinase (RTK). The binding of PDGF to its receptor triggers receptor dimerization and autophosphorylation of specific tyrosine residues, initiating a cascade of downstream signaling events that regulate crucial cellular processes like proliferation, migration, and survival. This compound exerts its effect by blocking this initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade. While highly selective for the PDGF receptor, it has been shown to have weaker inhibitory effects on the Epidermal Growth Factor (EGF) receptor.[2]
PDGF Receptor Signaling Pathway
The signaling cascade initiated by PDGF receptor activation is complex and involves multiple downstream effector proteins. Understanding this pathway is critical for designing experiments to validate the target engagement of inhibitors like this compound.
Caption: The PDGF receptor signaling pathway and the inhibitory action of this compound.
Comparative Analysis of Target Engagement Validation Methods
Validating that a compound like this compound engages its intended target in cells is a critical step in drug development. Below, we compare several key experimental approaches.
| Method | Principle | Measures | Alternatives to this compound | Advantages | Disadvantages |
| Western Blotting | Immunoassay to detect specific proteins. | Phosphorylation status of PDGFR and downstream effectors (e.g., Akt, ERK). | Sunitinib, Sorafenib, Imatinib | Widely available, relatively inexpensive. | Semi-quantitative, lower throughput. |
| In-Cell Western / On-Cell ELISA | Quantitative immunoassay in a microplate format. | Phosphorylation levels of target proteins in fixed cells. | Sunitinib, Sorafenib, Imatinib | Higher throughput than traditional Westerns, quantitative. | Requires specific antibodies validated for this format. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stability of a protein upon ligand binding. | Change in the melting temperature (Tm) of the PDGFR. | Sunitinib, Sorafenib, Imatinib | Label-free, confirms direct physical interaction. | Can be technically challenging, may not be suitable for all targets. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures the proximity of two proteins tagged with a luciferase and a fluorescent protein. | Inhibition of PDGF-induced PDGFR dimerization or recruitment of downstream proteins. | Sunitinib, Sorafenib, Imatinib | Real-time measurement in live cells, highly sensitive. | Requires genetic engineering of cells. |
| Flow Cytometry (Phospho-flow) | Measures protein phosphorylation at the single-cell level. | Phosphorylation of PDGFR and downstream targets in response to PDGF and inhibitors. | Sunitinib, Sorafenib, Imatinib | Provides single-cell resolution, multiparametric analysis. | Can be complex to set up and requires specialized equipment. |
Experimental Protocols
Western Blotting for PDGFR Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on PDGF-induced receptor autophosphorylation.
a. Cell Culture and Treatment:
-
Seed a suitable cell line with endogenous or overexpressed PDGF receptor (e.g., NIH-3T3, primary fibroblasts) in 6-well plates.
-
Once cells reach 70-80% confluency, serum-starve them for 12-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a predetermined optimal concentration of PDGF (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
b. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-PDGF Receptor (e.g., anti-p-PDGFRβ Tyr751).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total PDGF Receptor and a loading control (e.g., β-actin or GAPDH).
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the workflow for assessing the direct binding of this compound to the PDGF receptor in intact cells.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
a. Cell Treatment and Lysis:
-
Culture cells and treat with this compound or vehicle as described for Western blotting.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells by freeze-thaw cycles.
b. Heating and Sample Processing:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
c. Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PDGF receptor at each temperature by Western blotting.
-
Plot the band intensity against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Data Presentation
Quantitative data from target engagement studies should be presented in a clear and concise manner to facilitate comparison.
Table 1: IC50 Values for Inhibition of PDGFR Phosphorylation
| Compound | Cell Line | IC50 (µM) for p-PDGFRβ (Tyr751) |
| This compound | NIH-3T3 | Insert experimental value |
| Sunitinib | NIH-3T3 | Insert experimental value |
| Sorafenib | NIH-3T3 | Insert experimental value |
| Imatinib | NIH-3T3 | Insert experimental value |
Table 2: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Cell Line | ΔTm of PDGFR (°C) |
| This compound | Insert cell line | Insert experimental value |
| Sunitinib | Insert cell line | Insert experimental value |
By employing these methodologies and presenting the data in a structured format, researchers can effectively validate the cellular target engagement of this compound and objectively compare its performance against alternative inhibitors. This systematic approach is fundamental for the progression of promising compounds in the drug discovery pipeline.
References
A Comparative Analysis of AG 370 and Other PDGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AG 370, a tyrphostin inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR), with other prominent small molecule inhibitors targeting this critical signaling pathway. The information presented is curated for researchers, scientists, and professionals in drug development to facilitate informed decisions in their work.
Introduction to PDGFR Inhibition
The Platelet-Derived Growth Factor (PDGF) signaling pathway is a crucial regulator of cellular processes including proliferation, migration, and survival.[1][2][3] Dysregulation of this pathway, through overexpression of PDGF ligands or activating mutations in their receptors (PDGFRα and PDGFRβ), is implicated in the pathogenesis of various diseases, including numerous cancers and fibrotic conditions.[2][4] Consequently, inhibitors of PDGFR tyrosine kinases have emerged as important therapeutic agents. This guide focuses on a comparative overview of this compound and other well-characterized PDGFR inhibitors such as Sunitinib, Sorafenib, Axitinib, and Imatinib.
Data Presentation: Inhibitor Potency and Selectivity
The following tables summarize the inhibitory potency (IC50) of this compound and other selected inhibitors against PDGFR and other kinases. It is important to note that the assay conditions can significantly influence IC50 values; therefore, direct comparison between different studies should be made with caution.
Table 1: Cell-Based Inhibitory Activity of this compound
| Inhibitor | Target Cell Process | Cell Line | IC50 (µM) |
| This compound | PDGF-induced Mitogenesis | Human Bone Marrow Fibroblasts | 20 |
Note: This value represents the concentration required to inhibit cell proliferation induced by PDGF, a downstream effect of PDGFR activation.
Table 2: In Vitro Kinase Inhibitory Activity of Selected PDGFR Inhibitors
| Inhibitor | PDGFRβ IC50 (nM) | PDGFRα IC50 (nM) | Other Key Kinase Targets (IC50 in nM) |
| Sunitinib | 2 | 69 (NIH-3T3 cells) | VEGFR2 (80), c-Kit, FLT3 |
| Sorafenib | 57 | - | Raf-1 (6), B-Raf (22), VEGFR2 (90), VEGFR3 (20), c-Kit (68) |
| Axitinib | 1.6 | 5.0 | VEGFR1 (0.1), VEGFR2 (0.2), VEGFR3 (0.1-0.3), c-Kit (1.7) |
| Imatinib | 100 | 100 | c-Kit (100), v-Abl (600) |
| Crenolanib | 3.2 (Kd) | 2.1 (Kd) | FLT3 (0.74 Kd) |
IC50 values are from various cell-free or cell-based kinase assays and are provided for comparative purposes. Specific assay conditions may vary between sources.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize PDGFR inhibitors.
In Vitro PDGFR Tyrosine Kinase Assay (ADP-Glo™ Format)
This protocol outlines a common method for measuring the direct inhibitory effect of a compound on PDGFR kinase activity.
-
Reagent Preparation :
-
Prepare a 1x Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[5]
-
Dilute the recombinant PDGFRα or PDGFRβ enzyme, the substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP to their final desired concentrations in the 1x Kinase Buffer.
-
Prepare serial dilutions of the inhibitor (e.g., this compound, Sunitinib) in a suitable solvent (e.g., DMSO) and then dilute in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[6]
-
-
Kinase Reaction :
-
Signal Detection (ADP-Glo™) :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[5]
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the ADP produced and thus the kinase activity.
-
-
Data Analysis :
-
Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
PDGF-Induced Mitogenesis Assay
This cell-based assay assesses the ability of an inhibitor to block the proliferative effect of PDGF.
-
Cell Culture and Starvation :
-
Plate cells (e.g., NIH 3T3 fibroblasts or human bone marrow fibroblasts) in a multi-well plate and grow to a desired confluency.
-
To synchronize the cells in the G0/G1 phase of the cell cycle, serum-starve the cells by incubating them in a low-serum medium (e.g., 0.1% FBS) for 24 hours.[7]
-
-
Inhibitor and Ligand Treatment :
-
Pre-incubate the serum-starved cells with various concentrations of the inhibitor (e.g., this compound) or vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with a predetermined optimal concentration of PDGF (e.g., PDGF-BB) to induce mitogenesis.
-
-
Measurement of DNA Synthesis :
-
After a suitable incubation period with PDGF (e.g., 18-24 hours), add a marker for DNA synthesis, such as BrdU (Bromodeoxyuridine) or [³H]-thymidine, to the culture medium.
-
Incubate for a further period to allow for incorporation into newly synthesized DNA.
-
-
Quantification and Analysis :
-
For BrdU incorporation, fix the cells and detect the incorporated BrdU using an anti-BrdU antibody in an ELISA-based assay.
-
For [³H]-thymidine incorporation, lyse the cells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of PDGF-induced mitogenesis for each inhibitor concentration relative to the PDGF-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualization
PDGFR Signaling Pathway
Caption: Simplified PDGFR signaling cascade.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for an in vitro PDGFR kinase assay.
Experimental Workflow: Mitogenesis Assay
Caption: Workflow for a PDGF-induced mitogenesis assay.
References
- 1. Reactome | Signaling by PDGFR in disease [reactome.org]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. onclive.com [onclive.com]
- 5. promega.de [promega.de]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Mitochondrial fission induced by platelet-derived growth factor regulates vascular smooth muscle cell bioenergetics and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of AG-370: A Comparative Analysis for Drug Development Professionals
For researchers and scientists navigating the landscape of targeted cancer therapies, understanding the in vivo efficacy of novel compounds is paramount. This guide provides a comprehensive comparison of AG-370, a potent Platelet-Derived Growth Factor (PDGF) receptor inhibitor, with other relevant alternatives, supported by available experimental data.
AG-370 is a tyrphostin, a class of synthetic compounds that inhibit protein tyrosine kinases. Specifically, AG-370 targets the PDGF receptor, a key player in cell proliferation, migration, and angiogenesis, all of which are critical processes in tumor growth and progression. While specific in vivo efficacy data for AG-370 in cancer models is limited in publicly available literature, extensive research on closely related tyrphostins targeting the PDGF receptor provides valuable insights into its potential therapeutic efficacy.
Comparative Efficacy of PDGF Receptor-Targeting Tyrphostins
To contextualize the potential of AG-370, this guide presents in vivo efficacy data from preclinical studies of two structurally and functionally similar tyrphostins, AG1296 and AG-1295, which also act as potent PDGF receptor inhibitors.
| Compound | Model | Key Efficacy Endpoint | Result |
| AG1296 | Rat model of pulmonary fibrosis | Reduction of V₂O₅-stimulated lung hydroxyproline (collagen) accumulation | >90% effective in preventing the increase in hydroxyproline[1] |
| AG1478 (EGF-R inhibitor for comparison) | Rat model of pulmonary fibrosis | Reduction of V₂O₅-stimulated lung hydroxyproline (collagen) accumulation | 50% to 60% decrease in hydroxyproline accumulation[1] |
| AG-1295 | Rat carotid artery balloon injury model | Reduction of neointimal formation | 35% reduction in neointimal formation on day 14[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are summarized from the cited in vivo studies on PDGF receptor-targeting tyrphostins.
In Vivo Model of Pulmonary Fibrosis (for AG1296)
-
Animal Model: Male Sprague-Dawley rats (200-225 g).
-
Induction of Fibrosis: Intratracheal instillation of vanadium pentoxide (V₂O₅) at a dose of 0.5 mg/kg in 0.3 mL of saline.
-
Drug Administration: Intraperitoneal delivery of 50 mg/kg AG1296 in dimethylsulfoxide (DMSO) one hour before V₂O₅ instillation and again 2 days after instillation.
-
Efficacy Assessment: Measurement of total lung hydroxyproline content 15 days after V₂O₅ instillation as an indicator of collagen deposition.[1]
In Vivo Model of Restenosis (for AG-1295)
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Injury: Balloon catheter de-endothelialization of the left common carotid artery.
-
Drug Delivery: Local, sustained delivery of AG-1295 from perivascularly implanted polymeric matrices.
-
Efficacy Assessment: Morphometric analysis of the carotid arteries 14 days after the balloon injury to determine the extent of neointimal formation.[2][3]
Signaling Pathway and Experimental Workflow
Visualizing the mechanism of action and experimental design can significantly aid in the comprehension of complex biological processes and research methodologies.
PDGF signaling pathway and the inhibitory action of AG-370.
A generalized experimental workflow for in vivo efficacy studies.
Alternative PDGF Receptor Inhibitors
A comprehensive evaluation of AG-370 necessitates a comparison with other established PDGF receptor inhibitors.
| Inhibitor | Primary Targets | Approved Indications (Examples) |
| Imatinib (Gleevec®) | BCR-ABL, c-KIT, PDGFR | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST) |
| Sunitinib (Sutent®) | PDGFR, VEGFR, c-KIT, FLT3 | Renal Cell Carcinoma (RCC), GIST, Pancreatic Neuroendocrine Tumors |
| Sorafenib (Nexavar®) | PDGFR, VEGFR, RAF | Hepatocellular Carcinoma (HCC), RCC, Differentiated Thyroid Carcinoma |
| Pazopanib (Votrient®) | PDGFR, VEGFR, c-KIT | RCC, Soft Tissue Sarcoma |
Conclusion
While direct and extensive in vivo efficacy data for AG-370 in oncology settings remains to be fully elucidated in peer-reviewed literature, the compelling results from closely related tyrphostins targeting the PDGF receptor underscore the potential of this therapeutic strategy. The provided data and protocols offer a solid foundation for researchers to design and interpret further preclinical studies of AG-370 and similar compounds. The continued investigation into the in vivo effects of AG-370 is warranted to determine its precise therapeutic window and potential advantages over existing PDGF receptor inhibitors.
References
- 1. Specific Inhibitors of Platelet-Derived Growth Factor or Epidermal Growth Factor Receptor Tyrosine Kinase Reduce Pulmonary Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Local delivery of platelet-derived growth factor receptor-specific tyrphostin inhibits neointimal formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
Benchmarking AG 370: A Comparative Guide to Industry-Standard PDGF Receptor Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tyrphostin AG 370 against established industry-standard inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds in their studies. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.
Executive Summary
This compound is a potent, cell-permeable inhibitor of the PDGFR tyrosine kinase. It belongs to the tyrphostin family of compounds, which were among the earliest developed synthetic tyrosine kinase inhibitors. While this compound has been a valuable tool for studying PDGF signaling, the field has evolved to include highly potent and selective inhibitors that have gained regulatory approval for clinical use. This guide benchmarks this compound against three such industry standards: Imatinib, Sunitinib, and Sorafenib.
Data Presentation: Comparative Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and the selected industry-standard inhibitors against PDGFR and, where available, the Epidermal Growth Factor Receptor (EGFR) for selectivity comparison. It is crucial to note that these IC50 values have been compiled from various studies and, therefore, may not be directly comparable due to differences in experimental conditions, such as assay type (biochemical vs. cellular), substrate concentrations, and cell lines used.
Table 1: Comparative Potency against PDGF-Induced Mitogenesis and PDGFR Kinase Activity
| Compound | Target/Assay | IC50 Value | Reference |
| This compound | PDGF-induced mitogenesis (human bone marrow fibroblasts) | 20 µM | [1] |
| Imatinib | PDGFR (cell-free or cell-based) | 0.1 µM | [2][3][4] |
| PDGFRα (in vitro kinase assay) | 71 nM | [5] | |
| PDGFRβ (in vitro kinase assay) | 607 nM | [5] | |
| Sunitinib | PDGFRβ (biochemical assay) | 2 nM | [6][7] |
| PDGFRα (cellular assay, NIH-3T3) | 69 nM | [8] | |
| PDGFRβ (cellular assay, NIH-3T3) | 39 nM | [8] | |
| Sorafenib | PDGFRβ (cell-free assay) | 57 nM | [4][9][10] |
Table 2: Selectivity Profile - Inhibition of EGFR
| Compound | Target/Assay | IC50 Value | Reference |
| This compound | EGF-induced mitogenesis | 50 µM | [1] |
| Imatinib | EGFR | >100 µM | |
| Sunitinib | EGFR | Weakly active | [6] |
| Sorafenib | EGFR | Not active | [9] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating inhibitor efficacy.
Figure 1: Simplified PDGFR signaling pathway and point of inhibition.
Figure 2: General experimental workflow for inhibitor testing.
Experimental Protocols
PDGFR Autophosphorylation Assay (Western Blot)
This protocol describes the assessment of inhibitor-mediated reduction of ligand-induced PDGFR autophosphorylation in a cellular context.
a. Cell Culture and Treatment:
-
Seed PDGFR-expressing cells (e.g., NIH-3T3 fibroblasts) in complete growth medium and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 18-24 hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., this compound, Imatinib) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of PDGF (e.g., 50 ng/mL PDGF-BB) for 5-10 minutes at 37°C.
b. Cell Lysis and Protein Quantification:
-
Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
c. Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated PDGFR (e.g., anti-phospho-PDGFRβ Tyr751) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total PDGFR or a housekeeping protein like GAPDH.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the inhibition of PDGF-induced DNA synthesis as an indicator of cell proliferation.
a. Cell Plating and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with a serial dilution of the inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with PDGF.
b. BrdU Labeling and Detection:
-
Add 5-bromo-2'-deoxyuridine (BrdU) labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Remove the labeling medium, fix the cells, and denature the DNA using a fixing/denaturing solution.
-
Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) and incubate for 1-2 hours.
-
Wash the wells and add the appropriate substrate to develop a colorimetric or chemiluminescent signal.
-
Measure the signal intensity using a microplate reader. The signal is proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.
Conclusion
This compound is a potent inhibitor of PDGF-induced mitogenesis. However, when benchmarked against industry-standard, clinically approved inhibitors such as Imatinib, Sunitinib, and Sorafenib, it exhibits a significantly higher IC50 value, indicating lower potency. The industry standards also have well-characterized selectivity profiles and extensive in vivo data. For researchers requiring a highly potent and well-characterized PDGFR inhibitor, Imatinib, Sunitinib, or Sorafenib may represent more suitable alternatives. Nevertheless, this compound remains a useful tool for in vitro studies of PDGFR signaling, particularly when a tyrphostin-class inhibitor is desired for comparative purposes. The choice of inhibitor will ultimately depend on the specific requirements of the experimental design, including the desired potency, selectivity, and the context of the research (e.g., in vitro vs. in vivo).
References
- 1. New molecularly targeted drugs for gist after imatinib, sunitinib and regorafenib: a narrative review - Mazzocca - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of PKC412, nilotinib and imatinib against GIST-associated PDGFRA mutants with differential imatinib sensitivity: Mutant PDGFRA: PKC412, nilotinib, imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Specific Inhibitors of Platelet-Derived Growth Factor or Epidermal Growth Factor Receptor Tyrosine Kinase Reduce Pulmonary Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Efficacy, Safety, and Costs of Sorafenib vs. Sunitinib as First-Line Therapy for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. onclive.com [onclive.com]
Independent validation of AG 370's published results
I am unable to provide a comparison guide for "AG 370" as my initial searches did not identify a specific therapeutic agent or product with this designation. The search results for "this compound" are varied and do not point to a singular, identifiable subject within the field of drug development or life sciences.
The search results included:
-
References to "Ag" as the chemical symbol for silver in the context of mining exploration.
-
Mentions of "AG" as part of company names, such as Bayer AG.
-
An internal analytical protocol labeled "AQ370" from a mining company.
-
Information on agricultural programs and companies.
-
Details about an antibiotic, ceftobiprole, which is not identified as this compound.
Without a clear identification of "this compound," it is not possible to find its published results, locate independent validation studies, or compare its performance with other alternatives.
To proceed, please provide more specific information about "this compound," such as the full product name, the manufacturer, the therapeutic area, or any relevant scientific publications.
AG 370 in Focus: A Head-to-Head Comparison with Alternative PDGFR Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of targeted therapies, a clear understanding of the comparative efficacy of kinase inhibitors is paramount. This guide provides an objective, data-driven comparison of AG 370, a tyrphostin-class inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR), with a range of alternative therapeutic agents. By presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways, this document aims to facilitate informed decisions in research and development.
Quantitative Performance Analysis: A Comparative Overview
The in vitro potency of a kinase inhibitor is a critical determinant of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a specific biological or biochemical function by 50%, serves as a key metric for comparison. The following tables summarize the IC50 values of this compound and a selection of alternative PDGFR inhibitors against PDGFRα and PDGFRβ. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Inhibitor | Target(s) | IC50 (PDGFRα) | IC50 (PDGFRβ) | Other Key Targets (IC50) |
| This compound | PDGFR | 20 µM (mitogenesis)[1] | - | EGFR (50 µM, mitogenesis)[1] |
| Imatinib | PDGFR, c-Kit, v-Abl | 0.1 µM[2] | 0.1 µM[2] | c-Kit (0.1 µM), v-Abl (0.6 µM)[2] |
| Sunitinib | PDGFR, VEGFRs, c-Kit, FLT3, RET, CSF1R | - | 57 nM | VEGFR1 (2 nM), VEGFR2 (80 nM), c-Kit (various) |
| Sorafenib | PDGFRβ, VEGFRs, Raf-1, B-Raf, c-Kit, Flt-3 | - | 57 nM | Raf-1 (6 nM), B-Raf (22 nM), VEGFR-2 (90 nM), VEGFR-3 (20 nM), c-Kit (68 nM), Flt-3 (59 nM)[2] |
| Avapritinib | PDGFRα (especially D842V mutant), c-Kit | 0.24 nM (D842V) | - | c-Kit (D816V, 0.27 nM) |
| Crenolanib | PDGFRα/β, FLT3 | - | - | - |
| Cediranib | VEGFRs, c-Kit, PDGFRβ | 36-fold less selective than for VEGFR | <1 nM (VEGFR) | Flt1 (5 nM), Flt4 (≤3 nM) |
| Masitinib | c-Kit, PDGFRα/β | 540 nM | 800 nM | c-Kit (200 nM) |
| Dovitinib | FGFRs, VEGFRs, PDGFRs, c-Kit, FLT3 | - | - | - |
Note: IC50 values can vary depending on the assay conditions (e.g., cell-free vs. cell-based assays, ATP concentration). The data presented here is for comparative purposes and should be interpreted within the context of the original studies.
Unraveling the Mechanism: The PDGFR Signaling Pathway
Platelet-Derived Growth Factor Receptors are receptor tyrosine kinases that play a crucial role in cell proliferation, migration, and survival.[3] The binding of a PDGF ligand induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades such as the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular responses.[3]
Kinase inhibitors like this compound and its alternatives exert their effects by interfering with this signaling cascade, primarily by blocking the ATP-binding site of the kinase domain, thus preventing autophosphorylation and the subsequent activation of downstream signaling.
Caption: PDGFR signaling pathway and the point of inhibition by this compound and other tyrosine kinase inhibitors.
Experimental Protocols: A Closer Look at the Methodology
The determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. A common method for assessing the activity of kinase inhibitors is the in vitro kinase assay.
General Protocol for a PDGFR Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines the general steps for measuring the activity of a PDGFR kinase and the inhibitory effect of compounds like this compound.
1. Reagent Preparation:
- Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
- Dilute the recombinant PDGFR enzyme to the desired concentration in the kinase buffer.
- Prepare a substrate/ATP mix containing the specific peptide substrate for PDGFR and ATP at a concentration close to its Km value.
- Prepare serial dilutions of the inhibitor (e.g., this compound) in the kinase buffer.
2. Kinase Reaction:
- In a 384-well plate, add the inhibitor solution.
- Add the diluted PDGFR enzyme to each well.
- Initiate the kinase reaction by adding the substrate/ATP mix.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
3. Signal Detection (ADP-Glo™ Method):
- Stop the kinase reaction by adding an ADP-Glo™ Reagent, which depletes the remaining ATP.
- Add a Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal.
- Measure the luminescence using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and thus to the kinase activity.
4. Data Analysis:
- Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
A[label="1. Reagent Preparation\n(Buffer, Enzyme, Substrate/ATP, Inhibitor)"];
B[label="2. Kinase Reaction Incubation\n(Enzyme + Inhibitor + Substrate/ATP)"];
C [label="3. Signal Detection\n(e.g., ADP-Glo™ Reagent & Luminescence Reading)"];
D [label="4. Data Analysis\n(Calculate % Inhibition, Plot Dose-Response, Determine IC50)"];
A -> B;
B -> C;
C -> D;
}
Caption: A generalized experimental workflow for determining the IC50 of a PDGFR kinase inhibitor.
Conclusion
This compound, as a member of the tyrphostin family, represents an early generation of PDGFR inhibitors. While it demonstrates inhibitory activity against PDGF-induced mitogenesis, its potency is modest when compared to more recently developed, highly specific tyrosine kinase inhibitors.[1] Compounds such as imatinib, sunitinib, and the next-generation inhibitor avapritinib exhibit significantly lower IC50 values, indicating greater potency against PDGFR. The selection of an appropriate inhibitor for research or therapeutic development will depend on the specific context, including the desired selectivity profile and the presence of specific resistance mutations. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. Inhibition of platelet-derived growth factor-induced mitogenesis and tyrosine kinase activity in cultured bone marrow fibroblasts by tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of AG 370 activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of AG 370, an indole tyrphostin, based on available experimental data. This compound is a potent inhibitor of Platelet-Derived Growth Factor (PDGF)-induced mitogenesis.[1] This document summarizes its effects, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Data Presentation: this compound Inhibitory Activity
While extensive cross-validation data for this compound across a wide variety of cell lines is limited in the public domain, existing studies provide key insights into its inhibitory concentrations (IC50) against different growth stimuli in human bone marrow fibroblasts.
| Cell Line | Growth Stimulus | IC50 (µM) | Reference |
| Human Bone Marrow Fibroblasts | Platelet-Derived Growth Factor (PDGF) | 20 | [1] |
| Human Bone Marrow Fibroblasts | Epidermal Growth Factor (EGF) | 50 | [1] |
| Human Bone Marrow Fibroblasts | Human Serum | 50 | [1] |
Mechanism of Action
This compound acts as a protein tyrosine kinase (PTK) inhibitor.[1] It selectively targets the PDGF receptor, thereby blocking the downstream signaling cascades that lead to cell proliferation. Its weaker inhibition of the EGF receptor suggests a degree of selectivity.[1]
Experimental Protocols
The following is a detailed methodology for a cell viability assay to determine the IC50 of this compound, based on common laboratory practices.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human bone marrow fibroblasts (or other cell line of interest)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (solubilized in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
MTT solvent (e.g., acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the growth medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
PDGF Signaling Pathway and Inhibition by this compound
The following diagram illustrates the PDGF signaling cascade and the point of inhibition by this compound. Platelet-derived growth factor (PDGF) ligands bind to PDGF receptors (PDGFR), leading to receptor dimerization and autophosphorylation of tyrosine residues.[2][3] This activates downstream signaling pathways, including the RAS-MAPK and PI3K-Akt pathways, which promote cell proliferation, migration, and survival.[2][4] this compound inhibits the autophosphorylation of the PDGF receptor, thus blocking the initiation of these downstream signals.[1]
Caption: PDGF signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The diagram below outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of this compound.
References
- 1. Inhibition of platelet-derived growth factor-induced mitogenesis and tyrosine kinase activity in cultured bone marrow fibroblasts by tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
Safety Operating Guide
Proper Disposal Procedures for AG 370
This document provides essential safety and logistical information for the proper disposal of AG 370, a research-grade chemical compound. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| CAS Number | 134036-53-6 | [1][2] |
| Molecular Formula | C₁₅H₉N₅ | [2] |
| Molecular Weight | 259.3 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥95% (cis/trans mixture) | [2] |
| Solubility | DMSO (~30 mg/ml), Dimethyl formamide (~30 mg/ml) | [2] |
| Stability | ≥4 years at -20°C | [2] |
Hazard Assessment
According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] The NFPA and HMIS ratings are all 0, indicating minimal hazard in terms of health, flammability, and reactivity under normal conditions.[1] However, as a standard laboratory practice, it is prudent to treat all chemical substances with care and to minimize exposure. The product information sheet advises that the material should be considered hazardous until further information is available.[2]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that the following personal protective equipment is worn:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
Disposal Procedures
The disposal of this compound, in both its solid form and in solutions, should be conducted in accordance with institutional and local regulations for chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect any unused or waste this compound powder in a designated, compatible, and clearly labeled hazardous waste container. Contaminated items such as weigh boats, pipette tips, and microfuge tubes should also be placed in this container.
-
Liquid Waste: Solutions of this compound, including unused experimental solutions and rinsates, should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Given its solubility in DMSO and dimethylformamide, the liquid waste container should be appropriate for organic solvents.[2] Do not mix with incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound (3-amino-4-(1H-indol-5-ylmethylene)-2-pentenetricarbonitrile)".
-
Indicate the major components and their approximate concentrations, for example, "this compound in DMSO."
-
Include the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Waste containers should be kept securely closed except when adding waste.
-
Store the waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.
-
Ensure that the storage area is well-ventilated and that incompatible waste types are segregated.
-
-
Waste Pickup and Disposal:
-
Once the waste container is full or has reached the accumulation time limit set by your institution (typically up to 12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Spill Management
In the event of a spill:
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully sweep or collect the absorbed material and place it into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (such as ethanol) and then with soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Notify your laboratory supervisor and your institution's EHS office.
-
Prevent entry into the affected area until it has been cleared by safety personnel.
-
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for AG 370: A Critical Clarification
To ensure the safety of all laboratory personnel, it is imperative to correctly identify the specific "AG 370" product in use. The designation "this compound" is applied to a variety of chemical products with distinctly different compositions and associated hazards. Providing generalized safety recommendations without precise identification would be irresponsible and could lead to unsafe handling practices.
Our research has identified several different products marketed as "this compound," including:
-
A multi-purpose, low VOC cement: This product is an extremely flammable liquid and vapor.[1]
-
An industrial bactericide (X-CIDE™ 370): This is a flammable liquid and vapor that is harmful if swallowed and fatal if inhaled.[2]
-
A concrete admixture (MasterPozzolith 370): This product is not self-ignitable and does not present an explosion hazard.
-
An alumina product ( CL 370 ): While specific safety data was not found for this exact product, alumina materials have their own handling requirements.
-
A component in an Ag/AgCl Reference Electrode Filling Solution: This solution contains potassium chloride and silver nitrate.[3]
The personal protective equipment (PPE), handling procedures, and disposal methods vary significantly between these materials. For example, handling a flammable cement requires stringent fire safety precautions not applicable to a non-combustible concrete admixture. Similarly, the respiratory protection needed for a substance fatal upon inhalation is vastly different from that required for an inert alumina powder.
To receive accurate and essential safety information, please specify which "this compound" product you are using.
Once the specific product is identified, we can provide detailed and relevant information, including:
-
A comprehensive summary of all quantitative safety data in a clearly structured table.
-
Detailed protocols for safe handling and storage, including recommended personal protective equipment.
-
Step-by-step procedures for the safe disposal of the chemical and any contaminated materials, in accordance with all relevant regulations.
-
A visual workflow diagram illustrating the complete handling and disposal process to ensure clarity and adherence to safety protocols.
Your safety is our primary concern. We look forward to providing you with the precise and necessary information to ensure a safe laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
